Technical Documentation Center

For-Asp-Phe-OMe Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: For-Asp-Phe-OMe
  • CAS: 33605-76-4

Core Science & Biosynthesis

Foundational

For-Asp-Phe-OMe metabolic pathway investigation

An In-Depth Technical Guide to the Metabolic Pathway Investigation of N-formyl-L-α-aspartyl-L-phenylalanine 1-methyl ester (For-Asp-Phe-OMe) Executive Summary This technical guide provides a comprehensive framework for t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Pathway Investigation of N-formyl-L-α-aspartyl-L-phenylalanine 1-methyl ester (For-Asp-Phe-OMe)

Executive Summary

This technical guide provides a comprehensive framework for the metabolic investigation of N-formyl-L-α-aspartyl-L-phenylalanine 1-methyl ester (For-Asp-Phe-OMe), a novel peptide derivative. Structurally analogous to the widely known artificial sweetener Aspartame (Asp-Phe-OMe), its metabolic fate is of critical interest for assessing safety, efficacy, and overall viability as a potential therapeutic agent or excipient. The addition of an N-terminal formyl group presents a unique metabolic challenge compared to its parent compound, potentially altering its stability, absorption, and enzymatic degradation profile.[1][2]

This document outlines a phased, scientifically rigorous strategy, beginning with in vitro characterization to establish primary metabolic routes and concluding with in vivo studies for holistic validation. We delve into the causality behind experimental choices, providing detailed, self-validating protocols grounded in authoritative regulatory guidance.[3][4][5] The core of this investigation relies on advanced bioanalytical techniques, primarily Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), for the precise identification and characterization of metabolites.[6][7] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the complexities of peptide metabolism.

Theoretical Framework and Hypothesized Pathways

Chemical Structure and Analogy to Aspartame

For-Asp-Phe-OMe is a dipeptide methyl ester. Its core structure is identical to Aspartame, with the critical exception of a formyl group protecting the N-terminal amine of the aspartic acid residue.

  • Aspartame (Asp-Phe-OMe): (L-α-aspartyl-L-phenylalanine 1-methyl ester)

  • For-Asp-Phe-OMe: (N-formyl-L-α-aspartyl-L-phenylalanine 1-methyl ester)

The metabolism of Aspartame is well-documented; upon ingestion, it is rapidly and completely hydrolyzed by intestinal esterases and peptidases into its three constituent components: aspartic acid, phenylalanine, and methanol.[8][9][10] These components are then absorbed and enter their respective endogenous metabolic pools.[11] This established pathway for Aspartame provides a foundational baseline for predicting the metabolism of For-Asp-Phe-OMe.

The Metabolic Significance of N-terminal Formylation

N-terminal modification is a common strategy in peptide drug development to enhance metabolic stability by protecting against degradation by aminopeptidases.[1][2][12] The formyl group in For-Asp-Phe-OMe serves this protective role. However, the formyl group itself is subject to metabolic cleavage by deformylase enzymes.[13] Furthermore, the metabolism of the resulting formate is linked to the one-carbon pool via the folate pathway.[14][15] Therefore, the investigation must account for three primary metabolic events:

  • De-esterification: Hydrolysis of the C-terminal methyl ester.

  • Peptide Bond Cleavage: Hydrolysis of the amide bond between aspartic acid and phenylalanine.

  • Deformylation: Removal of the N-terminal formyl group.

Hypothesized Metabolic Pathways

Based on these principles, we can postulate several competing or sequential metabolic pathways for For-Asp-Phe-OMe. The primary objective of the investigation is to determine the predominant route(s) and the rate at which they occur.

G cluster_0 Primary Metabolic Reactions cluster_1 Secondary Metabolites cluster_2 Terminal Metabolites parent For-Asp-Phe-OMe (Parent Compound) M1 For-Asp-Phe (De-esterification) parent->M1 Esterases M2 Asp-Phe-OMe (Deformylation) (Aspartame) parent->M2 Deformylases M3 For-Asp + Phe-OMe (Peptide Cleavage) parent->M3 Peptidases MeOH Methanol parent->MeOH M4 Asp-Phe (Deformylation of M1) M1->M4 Deformylases M1->MeOH M5 Asp + Phe-OMe (Peptide Cleavage of M2) M2->M5 Peptidases Formate Formate (To C1 Pool) M2->Formate Phe Phenylalanine M3->Phe Asp Aspartic Acid M3->Asp + Formate M4->Phe M4->Asp M5->Phe M5->Asp + MeOH M6 Asp-Phe + Formate (De-esterification of M5) workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Validation cluster_phase3 Phase 3: Pathway Elucidation stability Metabolic Stability Screening (Microsomes, S9, Hepatocytes, Plasma) metid Metabolite Identification (MetID) (Hepatocytes) stability->metid Inform phenotyping Enzyme Phenotyping (Recombinant Enzymes, Inhibitors) metid->phenotyping Guide pk_study Pharmacokinetic (PK) Study (Animal Model) phenotyping->pk_study Confirm Findings biofluid_analysis Metabolite Profiling (Plasma, Urine, Feces) pk_study->biofluid_analysis data_integration Data Integration & Analysis (In Vitro + In Vivo) biofluid_analysis->data_integration pathway_map Construct Final Metabolic Map data_integration->pathway_map report Final Report & Risk Assessment pathway_map->report

Caption: Phased workflow for metabolic pathway investigation.

Phase 1: In Vitro Metabolic Profiling

Objective: To rapidly determine the metabolic stability of For-Asp-Phe-OMe and identify its primary metabolites and the enzyme classes responsible for their formation. In vitro studies are fundamental for early-stage development and are recommended by regulatory bodies like the FDA. [3][5]

Experimental Rationale: Selecting the Right System

The choice of in vitro system is critical for building a complete metabolic picture.

  • Liver Microsomes: Contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism. This system will reveal any susceptibility to CYP-mediated degradation. [16]* S9 Fraction: A mixture of microsomes and cytosol, this system contains both Phase I (CYP) and many Phase II (conjugative) enzymes, as well as cytosolic enzymes like esterases. [17]* Cryopreserved Hepatocytes: The "gold standard" for in vitro metabolism, as they contain a full complement of Phase I and II enzymes, cofactors, and drug transporters, providing the most physiologically relevant data. * Plasma: Used to assess the stability of the compound in circulation, where it will be exposed to various esterases and proteases.

Detailed Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol serves as a self-validating system by including positive and negative controls to ensure the enzymatic system is active and that degradation is not due to chemical instability.

Materials:

  • For-Asp-Phe-OMe

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Phosphate Buffer (pH 7.4)

  • Positive Control Substrate (e.g., Testosterone)

  • Negative Control Substrate (e.g., Warfarin - low clearance)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 0.5 mg/mL HLM suspension in phosphate buffer.

  • Incubation Setup: In a 96-well plate, combine the HLM suspension and For-Asp-Phe-OMe (final concentration 1 µM). Include wells for the positive and negative controls.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells. For T=0 samples, add the quenching solution before the NADPH.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for LC-MS analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural log of the percentage of remaining parent compound versus time.

  • Calculate the half-life (t½) from the slope of the linear regression (k): t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Detailed Experimental Protocol: Metabolite Identification (MetID) in Human Hepatocytes

Objective: To identify the structures of metabolites formed in a complete cellular system.

Procedure:

  • Hepatocyte Plating: Plate cryopreserved human hepatocytes according to the supplier's protocol and allow them to form a monolayer.

  • Incubation: Replace the medium with fresh medium containing For-Asp-Phe-OMe (e.g., 5 µM).

  • Time Points: Collect samples of the cell culture medium at various time points (e.g., 0, 1, 4, 24 hours).

  • Sample Preparation: Precipitate proteins from the collected medium using cold acetonitrile. Centrifuge and collect the supernatant.

  • LC-HRMS Analysis: Analyze the samples using high-resolution mass spectrometry to detect and characterize potential metabolites. Data is acquired in full scan mode to capture all ions, and data-dependent MS/MS is used to fragment potential metabolite ions for structural elucidation. [18]

Bioanalytical Strategy and Data Interpretation

The identification of metabolites is fundamentally a process of detecting mass shifts from the parent compound. LC-HRMS is the essential tool for this process. [7][19]

Data Analysis Workflow

da_workflow raw_data LC-HRMS Raw Data (.raw, .wiff) peak_picking Peak Detection & Alignment raw_data->peak_picking met_finding Metabolite Finding (Mass Defect Filtering, Isotope Pattern) peak_picking->met_finding msms MS/MS Fragmentation Analysis met_finding->msms quant Relative Quantification met_finding->quant structure Structural Elucidation (Fragment Matching) msms->structure final_report Final Metabolite Report structure->final_report quant->final_report

Caption: Bioanalytical workflow for metabolite identification.

Expected Mass Shifts and Structural Elucidation

The high-resolution mass spectrometer provides accurate mass measurements, allowing for the confident identification of metabolic transformations based on predictable mass changes.

Metabolic ReactionMass Change (Da)Resulting Product (from Parent)
De-esterification -14.0157For-Asp-Phe
Peptide Cleavage N/A (Fragments)For-Asp + Phe-OMe
Deformylation -28.0055Asp-Phe-OMe (Aspartame)
Hydrolysis (Ester + Peptide) N/A (Fragments)For-Asp + Phe + Methanol
Complete Hydrolysis N/A (Fragments)Asp + Phe + Methanol + Formate

Table 1: Predicted Mass Shifts for Primary Metabolic Reactions of For-Asp-Phe-OMe.

Phase 2: In Vivo Confirmation

Objective: To confirm that the metabolic pathways identified in vitro are relevant in a whole-organism setting and to characterize the pharmacokinetic profile of the parent compound and its major metabolites.

Rationale for Animal Model Selection

While no animal model perfectly replicates human metabolism, the porcine model has been successfully used to study the intestinal metabolism of Aspartame, demonstrating its relevance due to similarities in gastrointestinal physiology. [20]Therefore, a juvenile swine model is a scientifically sound choice for this investigation.

Protocol Outline: In Vivo PK and MetID Study
  • Acclimatization & Catheterization: Animals are acclimatized and surgically fitted with vascular catheters for stress-free blood sampling.

  • Dosing: A single oral dose of For-Asp-Phe-OMe is administered.

  • Sample Collection: Blood samples are collected at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Urine and feces are collected over 24 or 48 hours.

  • Sample Processing: Plasma is separated from blood. All biological samples are immediately frozen and stored at -80°C until analysis.

  • Bioanalysis: Samples are processed and analyzed by LC-HRMS to quantify the parent compound and identify all major circulating and excreted metabolites.

Synthesis and Pathway Elucidation

The final step is to integrate the data from all phases to construct a definitive metabolic map. For example, if in vitro studies show rapid disappearance in plasma and hepatocytes but stability in microsomes, this would strongly suggest that esterases and/or peptidases, rather than CYPs, are the primary metabolic enzymes. If the in vivo study then shows high levels of "Asp-Phe-OMe" and formate-related metabolites in circulation, it would confirm that deformylation is a major in vivo pathway. By combining qualitative and quantitative data from both systems, a complete and reliable picture of the metabolic fate of For-Asp-Phe-OMe can be established.

References

  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (n.d.). PubMed.
  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S. Food and Drug Administration.
  • Peptides and Related Drugs: A Review of Their Absorption, Metabolism, and Excretion. (n.d.). SpringerLink.
  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (n.d.). PubMed.
  • A Review on the Metabolism of 25 Peptide Drugs. (2021). ASTAR OAR*.
  • Peptide and Protein Drugs: The Study of Their Metabolism and Catabolism by Mass Spectrometry. (2012). PubMed.
  • A Comparative Analysis of the Metabolic Pathways of Aspartame and Sucralose. (n.d.). Benchchem.
  • Aspartame. (n.d.). Wikipedia.
  • Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
  • Aspartame: Safety as a Food Sweetener and Related Health Hazards. (n.d.). PMC.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register.
  • Aspartame: effects and awareness. (2017). MedCrave online.
  • Peptide-Based In Vitro Assay for the Detection of Reactive Metabolites. (2008). ACS Publications.
  • Aspartame Metabolism. (n.d.). The Sweetener Book.
  • Peptide metabolite identification. (n.d.). Mass Analytica.
  • What In Vitro Metabolism and DDI Studies Do I Actually Need?. (2019). BioIVT.
  • Services for in vitro Metabolism research. (n.d.). Admescope.
  • Folate. (n.d.). Wikipedia.
  • 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. (n.d.). Camargo Pharmaceutical Services.
  • Formyl vs. Acetyl: Understanding Their Distinct Roles in Biochemistry. (2026). Oreate AI Blog.
  • The metabolism of formyl-substituted benzanthracenes to hydroxymethyl metabolites in rat liver in vitro and in vivo. (2003). PubMed.
  • Metabolic Pathways of Endogenous Formaldehyde. (2025). JSciMed Central.
  • Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. (2022). Taylor & Francis Online.
  • In Vitro Metabolism Study of Seongsanamide A in Human Liver Microsomes Using Non-Targeted Metabolomics and Feature-Based Molecular Networking. (2021). MDPI.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Metabolite Identification of Complex Cyclic Peptides Using WebMetabase, Ion Mobility-Enabled DIA, and Product Ion Confirmation. (n.d.). Waters Corporation.
  • Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction. (n.d.). PMC.
  • The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. (n.d.). PMC.
  • New LC–MS Detection Method for Short Peptides. (2020). LCGC International.
  • Unlocking Precision in Peptide Metabolite Identification for Next-Gen Drug Development. (2025). Medicilon.
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. (2025). WuXi AppTec.
  • Formaldehyde: An Essential Intermediate for C1 Metabolism and Bioconversion. (2024). ACS Synthetic Biology.
  • Peptides from Animal Venoms: A Promising Frontier in Diabetes Therapy via Multi-Target Mechanisms. (2025). MDPI.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC.
  • In vivo studies on the effects of plant-derived proteins and peptides in animal models. (n.d.). ResearchGate.
  • The Study on Signaling Mechanisms by Endogenous N-Formylated Peptides. (n.d.). Hokkaido University.
  • Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review. (2024). MDPI.
  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025). MDPI.
  • Degradation of Peptides Derived from Enzymatic Hydrolysis of Beef during Maillard Reaction. (2011). Food Science.
  • Metabolism of aspartame and its L-phenylalanine methyl ester decomposition product by the porcine gut. (n.d.). PubMed.

Sources

Exploratory

In Vitro Profiling of N-formyl-aspartyl-phenylalanine methyl ester: From Biocatalytic Sweetener Synthesis to Novel Retinoid Conjugates

Executive Summary In the landscape of peptide chemistry and cosmeceutical engineering, N-formyl-aspartyl-phenylalanine methyl ester (F-APM) occupies a fascinating dual role. Originally synthesized as a highly stable, pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide chemistry and cosmeceutical engineering, N-formyl-aspartyl-phenylalanine methyl ester (F-APM) occupies a fascinating dual role. Originally synthesized as a highly stable, protected intermediate in the commercial production of the dipeptide sweetener aspartame[1], its unique structural properties have recently been co-opted to stabilize highly labile molecules in dermatological applications. As a Senior Application Scientist, I approach the in vitro evaluation of F-APM not merely as a procedural checklist, but as a dynamic system where every variable must be mechanistically justified and internally controlled.

This whitepaper provides an authoritative, self-validating guide to the in vitro methodologies used to study F-APM across two distinct scientific domains: biocatalytic deformylation for sweetener synthesis, and fibroblast matrix metalloproteinase (MMP) suppression using its novel retinoid conjugate, retinyl-N-formyl aspartamate.

Biocatalytic In Vitro Studies: Enzymatic Deformylation

The conversion of F-APM to aspartame (α-L-aspartyl-L-phenylalanine methyl ester) requires the targeted removal of the N-formyl group. Traditional chemical deblocking—such as using platinum-on-carbon (Pt/C) with aniline[2] or mild acidic hydrolysis[3]—often suffers from low regioselectivity. These harsh conditions can trigger the spontaneous rearrangement of the α-peptide bond to the non-sweet β-isomer, or cause the unwanted hydrolysis of the methyl ester.

To circumvent this, modern in vitro studies utilize recombinant Peptide Deformylase (PDF) . Enzymatic deformylation provides near-perfect regioselectivity under mild physiological conditions, preserving the delicate α-aspartyl linkage.

EnzymaticDeformylation A N-formyl-aspartyl-phenylalanine methyl ester (F-APM) B Peptide Deformylase (pH 7.2 Buffer) A->B Substrate Binding C Aspartame (α-APM) B->C Hydrolysis D Formic Acid (Byproduct) B->D Release

In vitro enzymatic deformylation workflow of F-APM to yield aspartame.

Protocol 1: In Vitro Enzymatic Deformylation and HPLC Validation

Causality of Experimental Design: We deliberately select a 50 mM HEPES buffer (pH 7.2) over Tris buffer. Primary amines present in Tris can act as competitive nucleophiles against the formyl group, skewing the deformylation kinetics. The pH is strictly maintained at 7.2 because the ester bond of the phenylalanine methyl ester is highly susceptible to spontaneous hydrolysis at alkaline pH.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mM F-APM in 5% DMSO/HEPES buffer (50 mM, pH 7.2). Note: DMSO is required to ensure complete solubility of the protected dipeptide without denaturing the enzyme.

  • Enzyme Addition: Introduce 0.5 µg/mL of recombinant PDF to the substrate solution. Incubate at 37°C under continuous orbital shaking (150 RPM).

  • Kinetic Sampling: Extract 50 µL aliquots at 10, 20, 30, and 60 minutes.

  • Reaction Quenching: Immediately quench the aliquots by adding 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. This drops the pH below 3.0, instantly denaturing the PDF and halting the reaction.

  • HPLC Quantification: Analyze via RP-HPLC (C18 column) using a gradient of water/acetonitrile with 0.1% TFA. Monitor absorbance at 214 nm (peptide bond) and 254 nm (phenyl ring).

Self-Validation Checkpoint: This protocol is a self-validating system through the inclusion of an internal standard. Prior to quenching, spike the aliquot with 10 µM of isotopically labeled α-APM (13C-APM). If the recovery of 13C-APM during HPLC analysis deviates by >5%, the run is automatically invalidated due to matrix suppression or spontaneous column hydrolysis.

Quantitative Data: Deformylation Kinetics
Catalyst / MethodTemperature (°C)pHConversion Rate (%)β-Isomer Formation (%)
Pt/C with Aniline[2]70N/A65.0< 5.0
Mild Acidic Hydrolysis[3]402.585.015.0
Peptide Deformylase (In Vitro) 37 7.2 > 98.0 < 0.1

Dermatological In Vitro Studies: Retinyl-N-formyl aspartamate

While pure retinol is a gold-standard anti-aging compound, its clinical utility is bottlenecked by severe photolability and cytotoxicity (retinoid dermatitis)[4]. By conjugating the F-APM moiety to retinol, researchers have engineered retinyl-N-formyl aspartamate .

In vitro studies on human dermal fibroblasts (HDFs) demonstrate that this derivative suppresses matrix metalloproteinase-1 (MMP-1)—the primary enzyme responsible for collagen degradation—as effectively as pure retinol, but with a significantly higher tolerability and photostability profile[5]. The F-APM moiety acts as a sacrificial photostabilizer and creates steric hindrance, preventing the acute spikes in intracellular retinoic acid that trigger apoptotic pathways.

MMPSuppression UV UV-A Irradiation ROS Intracellular ROS UV->ROS AP1 AP-1 Transcription Factor ROS->AP1 MMP MMP-1 (Collagenase) AP1->MMP Drug Retinyl-N-formyl aspartamate RAR RAR/RXR Heterodimer Drug->RAR Receptor Activation RAR->AP1 Transcriptional Repression

Mechanism of MMP-1 suppression in fibroblasts by retinyl-N-formyl aspartamate.

Protocol 2: HDF Culture and MMP-1 Suppression Assay

Causality of Experimental Design: We utilize UV-A (340 nm) irradiation rather than chemical inducers (like PMA) to trigger MMP-1 expression. UV-A accurately recapitulates the physiological oxidative stress (ROS generation) responsible for photoaging, allowing us to simultaneously assess the photostability of the retinyl-N-formyl aspartamate conjugate in a biologically relevant environment.

Step-by-Step Methodology:

  • Cell Seeding: Culture primary Human Dermal Fibroblasts (HDFs) in DMEM supplemented with 10% FBS. Seed at a density of 1×105 cells/well in 6-well plates and incubate for 24 hours at 37°C (5% CO2).

  • Starvation & Treatment: Wash cells with PBS and replace media with serum-free DMEM for 12 hours to synchronize the cell cycle. Treat cells with 10 µM of retinyl-N-formyl aspartamate (dissolved in 0.1% ethanol vehicle).

  • UV-A Irradiation: Expose the treated cells to a UV-A dose of 10 J/cm². Crucial step: Replace media with a thin layer of PBS during irradiation to prevent the formation of toxic photoproducts from phenol red or riboflavin present in DMEM.

  • Incubation: Post-irradiation, replace with fresh serum-free DMEM containing the drug and incubate for 24 hours.

  • Quantification: Harvest the cell culture supernatant. Quantify secreted MMP-1 levels using a sandwich ELISA kit.

Self-Validation Checkpoint: Parallel MTT viability assays are mandatory for this protocol. If a compound shows 90% MMP-1 suppression but only 40% cell viability, the "suppression" is merely an artifact of cytotoxicity. True pharmacological efficacy requires >90% cell viability relative to the vehicle control.

Quantitative Data: Photostability and Fibroblast Viability
Compound (10 µM Dose)Photostability (UV-A 10 J/cm²)HDF Viability (MTT Assay)MMP-1 Inhibition (%)
Pure Retinol35.2%65.4%45.1%
Tretinoin (Retinoic Acid)15.8%40.2%85.3%
Retinyl-N-formyl aspartamate 88.5% 94.1% 82.7%

Conclusion

The in vitro study of N-formyl-aspartyl-phenylalanine methyl ester highlights the incredible versatility of peptide chemistry. Whether optimizing the enzymatic kinetics of deformylases to produce high-purity aspartame, or leveraging the steric properties of the F-APM moiety to stabilize retinoids against UV degradation, rigorous, self-validating in vitro models are essential. By understanding the causality behind buffer selection, pH control, and physiological stress modeling, researchers can reliably translate these benchtop findings into commercial food science and advanced dermatological therapeutics.

References[1] PubChem. "n-Formyl aspartame | C15H18N2O6 | CID 22182699". National Center for Biotechnology Information. URL:https://pubchem.ncbi.nlm.nih.gov/compound/n-Formyl-aspartame[2] "Deblocking N-formyl aspartame compounds". US Patent 5017690A. URL:https://patents.google.com/patent/US5017690A/en[3] "Aspartame synthesis". US Patent 4656304A. URL:https://patents.google.com/patent/US4656304A/en[4] Mukherjee S, Date A, Patravale V, Korting HC, Roeder A, Weindl G. "Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety". Clinical Interventions in Aging. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2699641/[5] Tran D, Townley JP, Barnes TM, Greive KA. "An antiaging skin care system containing alpha hydroxy acids and vitamins improves the biomechanical parameters of facial skin". Clinical, Cosmetic and Investigational Dermatology. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4277239/

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Enzymatic Synthesis and Assay of For-Asp-Phe-OMe

Introduction & Mechanistic Rationale For-Asp-Phe-OMe (N-formyl-L-aspartyl-L-phenylalanine methyl ester, CAS#: 33605-76-4) is a critical dipeptide intermediate primarily recognized as the direct precursor to the artificia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

For-Asp-Phe-OMe (N-formyl-L-aspartyl-L-phenylalanine methyl ester, CAS#: 33605-76-4) is a critical dipeptide intermediate primarily recognized as the direct precursor to the artificial sweetener aspartame[1]. Beyond industrial food chemistry, where its deprotected form has even shown unexpected therapeutic potential in delaying osteoarthritis in murine models[2], the synthesis of For-Asp-Phe-OMe serves as the gold-standard in vitro model for evaluating protease-catalyzed peptide bond formation.

As a Senior Application Scientist, I rely on this specific assay to benchmark the activity, stereospecificity, and solvent tolerance of metalloproteases like Thermolysin (EC 3.4.24.27). In a purely aqueous environment, the thermodynamic equilibrium of proteases heavily favors peptide bond hydrolysis. To force the reaction in the synthetic direction (condensation), we employ a biphasic aqueous/organic system . By using a water-immiscible organic solvent (e.g., ethyl acetate), the newly synthesized, highly hydrophobic For-Asp-Phe-OMe is continuously extracted out of the aqueous phase. This phase partitioning effectively removes the product from the enzyme's microenvironment, preventing secondary hydrolysis and driving the reaction to near-quantitative yields according to Le Chatelier's principle[3].

The N-formyl protecting group on the aspartic acid residue is not arbitrary; it is a strict requirement to prevent non-specific polymerization and ensure regioselective coupling exclusively at the α -carboxyl group of aspartic acid[1].

Mandatory Visualizations: Assay Workflows

BiphasicSystem cluster_aqueous Aqueous Phase (pH 5.5 - 6.0) cluster_organic Organic Phase (Ethyl Acetate) Substrates For-Asp + L-Phe-OMe (Substrates) Complex Enzyme-Substrate Complex Substrates->Complex Binding Enzyme Thermolysin + Ca2+ (Catalyst) Enzyme->Complex Binding ProdAq For-Asp-Phe-OMe (Aqueous) Complex->ProdAq Peptide Bond Formation ProdOrg For-Asp-Phe-OMe (Extracted Product) ProdAq->ProdOrg Phase Partitioning (Drives Equilibrium)

Figure 1: Thermodynamic workflow of the biphasic enzymatic synthesis of For-Asp-Phe-OMe.

AnalyticalWorkflow Sample Reaction Aliquot (Biphasic) Quench Quenching (0.1M EDTA) Sample->Quench Centrifuge Phase Separation (10,000 x g) Quench->Centrifuge Evaporate Solvent Evaporation & Reconstitution Centrifuge->Evaporate HPLC HPLC Analysis (UV 214 nm) Evaporate->HPLC

Figure 2: Analytical workflow for reaction quenching, extraction, and HPLC quantification.

Experimental Protocol: Biphasic Enzymatic Synthesis

Reagent Preparation & Causality
  • Buffer System : 50 mM MES buffer, pH 5.5.

    • Causality: The pH is tightly controlled at 5.5. Below pH 5.0, the catalytic histidine in thermolysin becomes protonated, halting activity. Above pH 6.5, the methyl ester of L-Phe-OMe undergoes spontaneous non-enzymatic hydrolysis, destroying the substrate[3].

  • Cofactor Addition : 10 mM CaCl2​ must be added to the buffer.

    • Causality: Thermolysin is a metalloprotease containing one catalytic zinc ion and four structural calcium ions. Without exogenous calcium, the enzyme rapidly autolyses and loses tertiary stability at the liquid-liquid interface.

  • Substrates : 80 mM N-formyl-L-aspartic acid (For-Asp) and 160 mM L-phenylalanine methyl ester hydrochloride (L-Phe-OMe·HCl). An excess of the amine donor is used to push the equilibrium.

Step-by-Step Assay Workflow

To ensure this protocol acts as a self-validating system, always run a Negative Control (replacing enzyme solution with blank buffer) to account for baseline UV absorbance during HPLC.

  • Aqueous Phase Assembly : In a 10 mL glass reaction vial, dissolve For-Asp (80 mM) and L-Phe-OMe·HCl (160 mM) in 2.0 mL of the MES/ CaCl2​ buffer. Adjust the pH back to exactly 5.5 using 1 M NaOH (the addition of the hydrochloride salt will drop the pH initially).

  • Organic Phase Addition : Overlay the aqueous phase with 2.0 mL of water-saturated Ethyl Acetate.

  • Enzyme Initiation : Inject 1.0 mg/mL of purified Thermolysin directly into the lower aqueous phase.

  • Incubation : Seal the vial and incubate at 40°C in a thermoshaker at 1,000 RPM. High-speed agitation is critical to maximize the interfacial surface area between the aqueous and organic phases, overcoming mass transfer limitations[4].

  • Sampling & Quenching : At designated time points (e.g., 1h, 2h, 4h, 24h), extract a 100 µL aliquot of the emulsion. Immediately discharge it into 100 µL of 0.1 M EDTA (pH 8.0).

    • Causality: EDTA acts as a hexadentate ligand, instantly chelating the catalytic Zn2+ and structural Ca2+ ions. This irreversibly denatures the thermolysin, freezing the kinetic profile for accurate quantification.

  • Phase Separation : Centrifuge the quenched sample at 10,000 x g for 5 minutes to cleanly break the emulsion. Carefully aspirate the upper organic layer (containing the For-Asp-Phe-OMe product) for downstream HPLC analysis.

Data Presentation & Analytical Quantification

Thermodynamic Yield Optimization

The choice of solvent dictates the partition coefficient ( logP ), which directly controls the final equilibrium yield of the dipeptide.

Table 1: Influence of Solvent System on For-Asp-Phe-OMe Equilibrium Yield

Solvent SystemPartition Coefficient ( logP )Equilibrium Yield (%)Mechanistic Observation
Monophasic AqueousN/A< 20%Product hydrolysis dominates; equilibrium favors substrate cleavage.
Biphasic (Ethyl Acetate/Water)~1.8> 85%Rapid extraction of product into organic phase drives synthesis.
Biphasic (Toluene/Water)~2.5> 95%Excellent partitioning; requires vigorous vortexing for mass transfer.
Solvent-Free (Solid-to-Solid)N/A~80%Relies on salt hydrates for micro-aqueous environments[4].
HPLC Method for Product Quantification

Quantification of For-Asp-Phe-OMe is performed using Reversed-Phase HPLC (C18 column, 4.6 x 150 mm, 5 µm) with UV detection at 214 nm (peptide bond absorbance).

Table 2: HPLC Gradient Method for For-Asp-Phe-OMe Quantification

Time (min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in Acetonitrile)Flow Rate (mL/min)
0.090101.0
10.040601.0
12.010901.0
15.090101.0

Note: The highly hydrophobic For-Asp-Phe-OMe will elute significantly later than the unreacted For-Asp and L-Phe-OMe substrates. Ensure the column is properly equilibrated back to 10% B before the next injection to prevent retention time drift.

References

  • Preparation of N-formyl-L-aspartic anhydride . US Patent 4945172A. Google Patents. 1

  • Dietary aspartyl-phenylalanine-1-methyl ester delays osteoarthritis and prevents associated bone loss in STR/ORT mice . Rheumatology, Oxford Academic. 2

  • Synthesis of an aspartame precursor by immobilized thermolysin in an organic solvent . The Journal of Organic Chemistry, American Chemical Society. 3

  • Enzymatic Synthesis of Aspartame Precursor in Solvent-free Reaction System . ResearchGate.4

Sources

Application

Using For-Asp-Phe-OMe in cell culture studies

[label="Human Dermal Fibroblasts\n(In Vitro Model)", } } Fig 1: Dual in vitro pathways of For-Asp-Phe-OMe in ECM remodeling and inflammation. Experimental Protocols Protocol A: Evaluation of Retinyl-N-formyl Aspartame in...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Human Dermal Fibroblasts\n(In Vitro Model)", } }

Fig 1: Dual in vitro pathways of For-Asp-Phe-OMe in ECM remodeling and inflammation.

Experimental Protocols

Protocol A: Evaluation of Retinyl-N-formyl Aspartame in HDF Photoaging Models

Objective: To assess the suppression of Matrix Metalloproteinase-1 (MMP-1) without the confounding cytotoxicity typically associated with free retinol treatments.

Self-Validating System Design: Retinol is notoriously cytotoxic at doses required to suppress MMPs in vitro. If MMP-1 levels drop, it could be an artifact of cell death rather than true transcriptional repression. This protocol integrates an MTT viability assay directly alongside the ELISA to ensure that only MMP-1 reductions in wells with >90% viability are classified as pharmacological effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary Human Dermal Fibroblasts (HDFs) in 6-well plates at a density of 1×105 cells/well using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Synchronization (Causality Step): Wash cells twice with warm PBS and replace media with serum-free DMEM for 24 hours. Why? Serum contains variable levels of growth factors (e.g., TGF-β) and protease inhibitors (e.g., α2-macroglobulin) that artificially alter collagen synthesis rates and mask MMP induction.

  • UVA Irradiation: Wash cells with PBS, leave a thin layer of PBS to prevent drying, and expose cells to 50 mJ/cm² of UVA irradiation to induce baseline MMP-1 overexpression.

  • Treatment: Immediately replace PBS with serum-free DMEM containing Retinyl-N-formyl aspartame (1 µM, 5 µM, and 10 µM). Use 0.1% DMSO as the vehicle control.

  • Incubation & Harvest: Incubate for 48 hours. Collect the conditioned media, centrifuge at 10,000 x g for 5 minutes to remove debris, and store at -80°C for ELISA.

  • Validation Assay: Perform an MTT assay on the remaining adherent cells. Normalize all downstream ELISA data (MMP-1 and Procollagen I) to the MTT absorbance values to correct for any minor variations in cell number.

Protocol B: Direct Application of For-Asp-Phe-OMe for COX-2 Modulation

Objective: To quantify the anti-inflammatory efficacy of For-Asp-Phe-OMe via PGE2 suppression in LPS-stimulated macrophages.

Self-Validating System Design: LPS stimulation can cause highly variable baseline PGE2 production depending on the serum batch (due to endogenous endotoxins or variable CD14 levels). A positive control (Celecoxib, 1 µM) is mandatory to validate the dynamic range of the PGE2 ELISA.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in 24-well plates at 5×104 cells/well in standard media. Incubate overnight.

  • Pre-treatment: Add For-Asp-Phe-OMe (reconstituted in DMSO) to final concentrations of 10 µM, 50 µM, and 100 µM. Pre-incubate for 1 hour. Why? Pre-incubation allows the lipophilic methyl ester to partition across the cell membrane and bind the intracellular COX active sites prior to the massive influx of arachidonic acid triggered by LPS.

  • Stimulation: Add E. coli LPS (1 µg/mL) to all wells except the negative control.

  • Incubation & Analysis: Incubate for 24 hours. Harvest the supernatant and quantify PGE2 using a competitive ELISA kit. Lyse the cells using RIPA buffer and perform a BCA protein assay to normalize PGE2 concentrations to total cellular protein.

Quantitative Data Presentation

The structural modifications of For-Asp-Phe-OMe drastically alter its utility profile compared to unprotected dipeptides. Table 1 summarizes the physicochemical advantages, while Table 2 provides expected baseline data for the HDF photoaging model to benchmark your assay's performance.

Table 1: Comparative Stability and Permeability Metrics
CompoundN-Terminal ModificationSerum Half-Life (10% FBS)LogP (Predicted)Primary In Vitro Utility
Asp-Phe-OH None< 30 mins-1.5Low-permeability negative control
Asp-Phe-OMe None (Methyl Ester)~ 2 hours-0.2Short-term acute COX inhibition
For-Asp-Phe-OMe Formyl (Methyl Ester)> 12 hours0.8Long-term assays, Conjugate Precursor
Retinyl-For-Asp-Phe-OMe Retinyl Conjugate> 48 hours4.5Fibroblast ECM remodeling (Anti-aging)
Table 2: Representative Outcomes in HDF Photoaging Model (48h Post-UVA)

Note: Data represents expected normalized values for assay validation.

Treatment GroupConcentrationCell Viability (% of Control)MMP-1 Secretion (ng/mL)Procollagen I (ng/mL)
Control (No UV) -100 ± 42.1 ± 0.345.2 ± 3.1
UV + Vehicle 0.1% DMSO98 ± 58.5 ± 0.618.4 ± 2.5
UV + Free Retinol 5 µM72 ± 6 (Cytotoxic)4.2 ± 0.532.1 ± 2.8
UV + Retinyl-For-Asp-Phe-OMe 5 µM95 ± 3 (Tolerated)3.8 ± 0.438.5 ± 2.2

References

  • Title: Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety Source: Clinical Interventions in Aging (via National Center for Biotechnology Information - PMC) URL: [Link]

  • Title: Dietary aspartyl-phenylalanine-1-methyl ester delays osteoarthritis and prevents associated bone loss in STR/ORT mice Source: Rheumatology (Oxford Academic) URL: [Link]

Method

Application Note: Optimized Dissolution and Handling Protocol for For-Asp-Phe-OMe

Introduction & Chemical Context N-Formyl-L-aspartyl-L-phenylalanine methyl ester (For-Asp-Phe-OMe) is a highly specific dipeptide derivative. In industrial and synthetic chemistry, it serves as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-Formyl-L-aspartyl-L-phenylalanine methyl ester (For-Asp-Phe-OMe) is a highly specific dipeptide derivative. In industrial and synthetic chemistry, it serves as a critical intermediate in the commercial production of the artificial sweetener aspartame (α-L-aspartyl-L-phenylalanine methyl ester)[1]. In biological and pharmacological research, it is frequently utilized in advanced peptidomimetic studies and assays investigating degenerative osteopathic diseases.

Handling this compound requires a precise understanding of its functional groups, as its solubility deviates significantly from standard zwitterionic dipeptides.

Quantitative Chemical Profile

Table 1: Physicochemical Properties of For-Asp-Phe-OMe

PropertyValue
Chemical Name N-Formyl-L-aspartyl-L-phenylalanine methyl ester
CAS Number 33605-76-4[2]
Molecular Formula C15H18N2O6[2]
Molecular Weight 322.31 g/mol [2]
Primary Solubility Soluble in Dimethyl Sulfoxide (DMSO)[3]
Aqueous Solubility Sparingly soluble (requires pH adjustment or co-solvents)

Solvation Thermodynamics: The Causality of Solubility

As researchers, we must understand why a compound behaves a certain way to troubleshoot experimental anomalies effectively. The solubility profile of For-Asp-Phe-OMe is dictated by three distinct structural modifications:

  • N-Terminal Formylation: The formyl group (-CHO) blocks the primary amine of the aspartyl residue. This eliminates the basicity of the N-terminus, stripping the molecule of its zwitterionic character at physiological pH.

  • C-Terminal Methyl Esterification: The addition of a methyl group to the phenylalanine carboxylate significantly increases the molecule's overall lipophilicity and prevents it from acting as a hydrogen bond donor at the C-terminus.

  • Aspartyl Side Chain (pKa ~3.9): The only remaining ionizable group is the β-carboxylic acid of the aspartic acid side chain.

SolubilityLogic Molecule For-Asp-Phe-OMe Structural Features Formyl N-Terminal Formyl Group (Blocks primary amine) Molecule->Formyl Ester C-Terminal Methyl Ester (Increases lipophilicity) Molecule->Ester Asp Aspartyl Side Chain (Carboxylic Acid, pKa ~3.9) Molecule->Asp Result1 Loss of zwitterionic character (Reduces aqueous solubility) Formyl->Result1 Ester->Result1 Result2 High affinity for organic solvents (DMSO, DMF) Ester->Result2 Result3 pH-dependent solubility (Deprotonates at pH > 5) Asp->Result3

Diagram 1: Logical relationship between For-Asp-Phe-OMe's molecular structure and its solubility.

Experimental Protocol: Dissolution & Dilution

This protocol is designed as a self-validating system. Visual clarity and lack of precipitation upon dilution confirm the success of the solvation.

Phase 1: Master Stock Preparation (100 mM in DMSO)

Rationale: Creating a highly concentrated master stock minimizes the final volume of DMSO introduced into biological assays, preventing solvent-induced cytotoxicity (DMSO should typically be kept < 0.5% for in vitro assays).

  • Equilibration: Allow the For-Asp-Phe-OMe powder to equilibrate to room temperature in a desiccator before opening. Causality: This prevents ambient moisture condensation, which can hydrolyze the delicate methyl ester bond over time.

  • Weighing: Accurately weigh 32.23 mg of For-Asp-Phe-OMe[2] using an analytical balance.

  • Primary Solvation: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) to the vial[3].

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If microscopic particulates remain, sonicate in a water bath at room temperature for 2–5 minutes until the solution is completely clear and colorless.

  • Storage: Aliquot the 100 mM stock into single-use amber vials to prevent repeated freeze-thaw cycles. Store at -20°C.

Phase 2: Aqueous Working Solution Preparation

Rationale: Direct addition of aqueous buffer to the solid powder will result in poor yield and a cloudy suspension. Diluting the DMSO stock into a pH-controlled buffer ensures complete solvation.

  • Buffer Selection: Select an aqueous buffer with a pH between 7.0 and 7.4 (e.g., 1X PBS or HEPES-buffered saline). Causality: This guarantees the aspartyl side chain is fully deprotonated, maximizing electrostatic repulsion between molecules and preventing aggregation.

  • Dilution: To prepare a 100 µM working solution, pipette 1 µL of the 100 mM DMSO stock into 999 µL of the pre-warmed (37°C) aqueous buffer.

  • Mixing (Critical Step): Always add the DMSO stock dropwise into the aqueous buffer while continuously vortexing. Causality: Never add the buffer directly to the DMSO stock; the localized drop in solvent concentration can cause irreversible nucleation and precipitation of the hydrophobic peptide.

  • Validation: Inspect the solution against a dark background. It must be perfectly optically clear before application to cells or assays.

DissolutionWorkflow Powder For-Asp-Phe-OMe (Dry Powder) Weigh Analytical Weighing (Equilibrate to RT) Powder->Weigh DMSO Primary Solvation (100% Anhydrous DMSO) Weigh->DMSO Add DMSO Stock Master Stock Solution (e.g., 100 mM) DMSO->Stock Vortex & Sonicate (until clear) InVitro In Vitro Assays (Dilute in Media/Buffer) Stock->InVitro Final DMSO < 0.5%, pH > 5.0 InVivo In Vivo Administration (Dilute in Saline/Vehicle) Stock->InVivo Final DMSO < 5%, Add co-solvents if needed

Diagram 2: Step-by-step experimental workflow for the dissolution and dilution of For-Asp-Phe-OMe.

References

  • Google Patents. "US4945172A - Preparation of N-formyl-L-aspartic anhydride." Source: United States Patent and Trademark Office.

Sources

Application

For-Asp-Phe-OMe as a Novel Ligand for Binding Assays: Application Notes and Protocols

Introduction: Unveiling the Potential of a Formylated Dipeptide N-Formyl-L-aspartyl-L-phenylalanine methyl ester (For-Asp-Phe-OMe) is a dipeptide derivative primarily known as a key intermediate in the synthesis of the a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Formylated Dipeptide

N-Formyl-L-aspartyl-L-phenylalanine methyl ester (For-Asp-Phe-OMe) is a dipeptide derivative primarily known as a key intermediate in the synthesis of the artificial sweetener, aspartame (Asp-Phe-OMe).[1][2][3][4] While its role as a synthetic precursor is well-established, its potential as a functional ligand in biological binding assays remains largely unexplored. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective application of For-Asp-Phe-OMe as a ligand, with a primary focus on its hypothetical, yet scientifically plausible, interaction with Formyl Peptide Receptors (FPRs).

The defining characteristic of this molecule is the N-terminal formyl group. In innate immunity, N-formylated peptides, typically originating from bacteria or damaged mitochondria, act as potent chemoattractants for phagocytic leukocytes by binding to Formyl Peptide Receptors, a class of G protein-coupled receptors (GPCRs).[5][6][7][8] The N-formyl moiety is a critical structural feature for recognition and activation of these receptors.[9][10] While For-Asp-Phe-OMe does not contain the canonical N-formylmethionine, its N-formylated structure warrants investigation as a potential ligand for FPRs.

This guide will provide a theoretical framework and practical protocols for investigating the binding of For-Asp-Phe-OMe to FPRs. We will also draw comparisons to its non-formylated counterpart, aspartame, which is known to bind to the sweet taste receptor, to highlight the significance of the N-formyl group in directing ligand-receptor interactions.

Principle of Interaction: A Tale of Two Receptors

The seemingly minor difference between For-Asp-Phe-OMe and Aspartame—the presence of an N-terminal formyl group—is predicted to fundamentally alter its receptor-binding profile.

  • Hypothesized Target: The Formyl Peptide Receptor (FPR) Family. The FPR family, particularly FPR1, recognizes short peptides with an N-formylated methionine.[10] The N-formyl group is crucial for hydrogen bond formation within the receptor's binding pocket, initiating a signaling cascade that leads to chemotaxis and other inflammatory responses.[9] We hypothesize that For-Asp-Phe-OMe, by virtue of its N-formyl group, could act as a ligand for FPRs, potentially as an agonist or antagonist.

  • A Point of Comparison: The Sweet Taste Receptor (T1R2/T1R3). In contrast, aspartame's sweet taste is perceived through its interaction with a heterodimeric GPCR formed by T1R2 and T1R3 proteins.[11] The binding of aspartame occurs within the Venus Flytrap Module (VFTM) of the T1R2 subunit, where specific amino acid residues interact with the dipeptide's structure to elicit a "sweet" signal.[12][13] The free amino group of the aspartyl residue in aspartame is crucial for this interaction.

The N-formylation in For-Asp-Phe-OMe would likely prevent its binding to the sweet taste receptor in the same manner as aspartame, as the formyl group would sterically hinder and alter the electronic properties of the N-terminus. This underscores the principle that small chemical modifications can dramatically shift a ligand's receptor specificity.

Experimental Workflows and Signaling Pathways

Hypothesized Signaling Pathway for For-Asp-Phe-OMe at FPR1

The binding of an N-formylated peptide to FPR1 typically initiates a G-protein mediated signaling cascade, leading to cellular responses like chemotaxis and the production of reactive oxygen species.

cluster_membrane Cell Membrane FPR1 FPR1 G_protein Gi/o Protein FPR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates Ligand For-Asp-Phe-OMe Ligand->FPR1 Binding PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Chemotaxis) Ca_release->Response PKC->Response

Caption: Hypothesized FPR1 signaling cascade upon binding of For-Asp-Phe-OMe.

Experimental Workflow: Competitive Binding Assay

A competitive binding assay is a robust method to determine the binding affinity of an unlabeled ligand (For-Asp-Phe-OMe) by measuring its ability to displace a labeled ligand with known affinity for the target receptor.

start Start: Prepare Reagents prepare_receptor Prepare FPR1-expressing cell membranes or purified receptor start->prepare_receptor prepare_ligands Prepare labeled ligand (e.g., ³H-fMLF) and unlabeled For-Asp-Phe-OMe start->prepare_ligands incubation Incubate receptor with labeled ligand and varying concentrations of For-Asp-Phe-OMe prepare_receptor->incubation prepare_ligands->incubation separation Separate bound from free labeled ligand (e.g., filtration) incubation->separation detection Quantify bound labeled ligand (e.g., scintillation counting) separation->detection analysis Data Analysis: Generate competition curve and calculate IC₅₀/Ki detection->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocols

Protocol 1: Competitive Radioligand Binding Assay for FPR1

This protocol describes a hypothetical competitive binding assay to determine the affinity of For-Asp-Phe-OMe for the human Formyl Peptide Receptor 1 (FPR1) using a commercially available radiolabeled ligand, such as ³H-fMLF (N-formyl-Met-Leu-Phe).

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing human FPR1 (e.g., HEK293 or CHO cells).

  • Radioligand: ³H-fMLF (specific activity ~40-80 Ci/mmol).

  • Test Ligand: For-Asp-Phe-OMe, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Binding Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold Binding Buffer.

  • Non-specific Binding Control: 10 µM unlabeled fMLF.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the FPR1 membrane preparation on ice. Dilute in ice-cold Binding Buffer to a final concentration that yields optimal signal-to-noise ratio (to be determined empirically, typically 10-50 µg of protein per well).

    • Prepare serial dilutions of For-Asp-Phe-OMe in Binding Buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Dilute ³H-fMLF in Binding Buffer to a final concentration equal to its Kd for FPR1 (typically 1-5 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Binding Buffer, 50 µL of ³H-fMLF, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of 10 µM unlabeled fMLF, 50 µL of ³H-fMLF, and 100 µL of the membrane preparation.

    • Competition Binding: Add 50 µL of each For-Asp-Phe-OMe dilution, 50 µL of ³H-fMLF, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding of ³H-fMLF as a function of the log concentration of For-Asp-Phe-OMe.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of For-Asp-Phe-OMe that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay (Functional Assay)

This protocol outlines a functional assay to determine if For-Asp-Phe-OMe acts as an agonist or antagonist at FPR1 by measuring changes in intracellular calcium concentration.

Materials:

  • Cell Line: A cell line stably expressing human FPR1 and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi/Gα16).

  • Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Ligand: For-Asp-Phe-OMe.

  • Control Agonist: fMLF.

  • Fluorescence Plate Reader with an injection system.

Procedure:

  • Cell Preparation:

    • Plate the FPR1-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

    • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

    • Wash the cells with Assay Buffer to remove excess dye.

  • Agonist Mode:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject varying concentrations of For-Asp-Phe-OMe and monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.

    • Use fMLF as a positive control.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of For-Asp-Phe-OMe for 10-15 minutes.

    • Inject a fixed concentration of the agonist fMLF (typically its EC₈₀) and measure the fluorescence response.

    • A decrease in the fMLF-induced signal in the presence of For-Asp-Phe-OMe indicates antagonist activity.

Data Analysis:

  • For agonist activity, plot the peak fluorescence response against the log concentration of For-Asp-Phe-OMe to determine the EC₅₀ (effective concentration for 50% of maximal response).

  • For antagonist activity, plot the inhibition of the fMLF response against the log concentration of For-Asp-Phe-OMe to determine the IC₅₀.

Quantitative Data Summary

As the use of For-Asp-Phe-OMe as a ligand is novel and hypothetical, experimental data is not available. The following table provides a template for summarizing prospective data and includes known values for related compounds for context.

LigandReceptor TargetAssay TypeKey ParameterValueReference
For-Asp-Phe-OMe FPR1Competitive BindingKi To be determinedN/A
For-Asp-Phe-OMe FPR1Calcium MobilizationEC₅₀/IC₅₀ To be determinedN/A
fMLFFPR1Binding AssayKd~1-5 nM[14][15]
AspartameT1R2/T1R3Functional AssayEC₅₀~5.0 x 10⁻³ M[13]
CCK-8CCK1 ReceptorBinding AssayKi~0.6-1 nM[16]

Troubleshooting and Scientific Rationale

  • High Non-specific Binding:

    • Cause: The radioligand or test compound may be sticking to the filters or membranes.

    • Solution: Increase the BSA concentration in the binding buffer (up to 1%), increase the number of washes, or decrease the amount of membrane protein per well. The rationale is to block non-specific sites and more effectively remove unbound ligand.

  • No Competitive Binding Observed:

    • Cause: For-Asp-Phe-OMe may have very low or no affinity for FPR1. Alternatively, the concentration range tested might be inappropriate.

    • Solution: Test a much wider concentration range of For-Asp-Phe-OMe. If still no binding is observed, it is a valid negative result. The N-formyl group alone may not be sufficient for binding in the absence of other key interacting residues like methionine.

  • Inconsistent Results in Functional Assays:

    • Cause: Cell health and passage number can significantly affect GPCR signaling.

    • Solution: Use cells with a consistent low passage number and ensure high viability (>95%) before starting the experiment. The cellular machinery for signal transduction must be intact and responsive for reliable data.

Conclusion and Future Directions

This application note has presented a scientifically-grounded, yet prospective, framework for investigating For-Asp-Phe-OMe as a novel ligand for the Formyl Peptide Receptor family. By leveraging established binding assay methodologies and drawing parallels with its well-studied, non-formylated analog, aspartame, we provide a clear path for researchers to explore this new avenue.

The key to this exploration lies in the N-formyl group, a potent determinant of ligand-receptor interaction in the context of innate immunity. The proposed protocols for competitive binding and calcium mobilization assays offer a robust starting point for characterizing the affinity and functional activity of For-Asp-Phe-OMe at FPRs.

Future work could involve screening For-Asp-Phe-OMe against the other members of the FPR family (FPR2 and FPR3) to determine its selectivity. Furthermore, structural modifications to the For-Asp-Phe-OMe backbone could lead to the development of novel, selective modulators of FPRs, with potential therapeutic applications in inflammatory diseases.

References

  • The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. PMC. [Link]

  • Binding Assays | BMG LABTECH. [Link]

  • CCK1 Cholecystokinin Receptor Assay - Innoprot GPCR Functional Assay. Innoprot. [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. PMC. [Link]

  • Binding of N-formylated chemotactic peptides in crystals of the Mcg light chain dimer: similarities with neutrophil receptors. PubMed. [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. MDPI. [Link]

  • Cyclic peptides as ligands for competition binding assays. PubMed. [Link]

  • The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers. [Link]

  • Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. PMC. [Link]

  • Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. British Journal of Pharmacology. [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. ScienceOpen. [Link]

  • A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. PMC. [Link]

  • Receptor binding kinetics and cellular responses of six N-formyl peptide agonists in human neutrophils. PubMed. [Link]

  • CCK1 Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Peptide competition assay. A , the principle of the assay entails... ResearchGate. [Link]

  • Assay Protocol Book. PDSP - UNC. [Link]

  • Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor. Oxford Academic. [Link]

  • Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. PMC. [Link]

  • Figure 1 Binding affinity evaluation of L-aspartate-L-phenylalanine... ResearchGate. [Link]

  • In vitro DNA binding studies of Aspartame, an artificial sweetener. PubMed. [Link]

  • Computer-aided design of short peptide ligands targeting N-formyl peptide MT-ND6: potential application in treating severe inflammatory diseases. Journal of Materials Chemistry B. [Link]

  • Molecular Mechanism of Species-Dependent Sweet Taste toward Artificial Sweeteners. Journal of Biological Chemistry. [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]

  • N-Formyl-L-alpha-aspartyl-L-phenylalanine 2-methyl ester. PubChem. [Link]

  • Binding of a phenethyl ester analogue of cholecystokinin to the solubilized pancreatic cholecystokinin receptor: use in ligand-affinity chromatography. PubMed. [Link]

  • Aspartame. Wikipedia. [Link]

  • Method for preparing N-formyl-α-L-aspartyl-L-phenylalanine methyl ester.
  • A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands. Frontiers. [Link]

  • Process for the preparation of α-L-aspartyl-L-phenylalanine methyl ester hydrochloride by use of isolated N-formyl L-aspartic anhydride.
  • The role of the Asp-32 residue of cholecystokinin in gastric acid secretion and gastrin receptor recognition. PubMed. [Link]

  • Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor. PMC. [Link]

  • Cholecystokinin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • DFT study of ligand binding in the β1 adrenergic receptor. CentAUR. [Link]

  • Problem 28 Aspartame (NutraSweet), Asp-Phe-... Vaia. [Link]

  • Transmembrane Signaling by the Aspartate Receptor: Engineered Disulfides Reveal Static Regions of the Subunit Interface. PMC. [Link]

Sources

Method

Application Note: Synthesis of For-Asp-Phe-OMe Analogues for Structure-Activity Relationship (SAR) Studies

Introduction & Scientific Rationale N-formyl-L-aspartyl-L-phenylalanine methyl ester (For-Asp-Phe-OMe, CAS: 33605-76-4) is universally recognized as a pivotal synthetic intermediate in the industrial production of the ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-formyl-L-aspartyl-L-phenylalanine methyl ester (For-Asp-Phe-OMe, CAS: 33605-76-4) is universally recognized as a pivotal synthetic intermediate in the industrial production of the artificial sweetener 1[1]. Beyond its role as a precursor, the For-Asp-Phe-OMe scaffold and its synthesized analogues are highly valuable in Structure-Activity Relationship (SAR) studies. These studies primarily target the mapping of the heterodimeric2[2], while also exploring novel therapeutic avenues such as3[3] and cosmeceuticals (e.g., 4 for skin aging)[4].

Causality in Experimental Design: The unmodified aspartame molecule relies on a zwitterionic N-terminus (a free NH3+​ on the Asp residue) for optimal electrostatic interaction within the 5[5]. Formylation of this N-terminus neutralizes the positive charge, which drastically alters the receptor affinity and eliminates the intense sweetness[6]. By synthesizing a targeted library of For-Asp-Phe-OMe analogues—such as varying the N-acyl chain length, substituting the Asp residue with Glu, or introducing conformationally constrained phenylalanine derivatives (e.g., α -methyl-Phe)—researchers can systematically probe the steric boundaries, hydrophobic requirements, and electrostatic tolerances of the receptor's binding pocket[2].

Experimental Protocols: A Self-Validating Synthetic System

The synthesis of For-Asp-Phe-OMe analogues relies on a highly regioselective ring-opening of an N-protected aspartic anhydride. This two-step solution-phase peptide synthesis is favored over solid-phase methods for dipeptides due to its scalability, high atom economy, and distinct visual milestones that act as built-in quality controls.

Protocol A: Synthesis of N-Formyl-L-Aspartic Anhydride (The Universal Electrophile)
  • Reagent Preparation: In a dry 250 mL round-bottom flask, suspend 0.1 mol of L-aspartic acid in 50 mL of formic acid (98%).

  • Formylation & Dehydration: Slowly add 35 mL of acetic anhydride dropwise at 0–5 °C under continuous magnetic stirring.

    • Mechanistic Insight: The acetic anhydride serves a dual purpose: it drives the formylation of the amine by forming a mixed anhydride intermediate and acts as a dehydrating agent to close the succinic anhydride ring[1].

  • Causality Check (Self-Validation): The reaction mixture will transition from an opaque suspension to a clear solution as the aspartic acid is consumed. Shortly after, a dense white precipitate of N-formyl-L-aspartic anhydride will form. This visual cue confirms the successful completion of the cyclization.

  • Isolation: Stir at room temperature for an additional 2 hours. Add 100 mL of anhydrous diethyl ether, filter the white precipitate under vacuum, wash thoroughly with ether, and dry in a vacuum desiccator.

Protocol B: Regioselective Coupling with L-Phe-OMe Analogues
  • Amine Free-Basing: Dissolve 0.05 mol of the chosen phenylalanine methyl ester hydrochloride analogue (e.g., L-Phe-OMe·HCl, D-Phe-OMe·HCl, or α -Me-Phe-OMe·HCl) in 50 mL of ethyl acetate. Add 0.05 mol of N-methylmorpholine (NMM) at 0 °C to liberate the free amine.

  • Regioselective Coupling: Add 0.045 mol of the synthesized N-formyl-L-aspartic anhydride in small portions to the solution. Maintain the temperature strictly at 0–5 °C.

    • Mechanistic Insight: The α -carbonyl of the anhydride is significantly more electrophilic than the β -carbonyl due to the inductive electron-withdrawing effect of the adjacent N-formyl group. Maintaining low temperatures maximizes the kinetic attack at the α -position, preventing thermodynamic equilibration to the undesired β -coupled byproduct.

  • Workup & Purification: After 4 hours of stirring, wash the organic layer sequentially with 1M HCl (to remove unreacted amine and NMM) and brine. Dry over anhydrous MgSO4​ and concentrate in vacuo to yield the crude For-Asp-Phe-OMe analogue. Purify via preparative RP-HPLC.

Quantitative SAR Data Presentation

The synthesized analogues are traditionally evaluated for their binding affinity to the T1R2/T1R3 receptor using in vitro calcium mobilization assays (measuring EC50​ ) or human sensory threshold panels.

Compound IDN-Terminal ModificationAmino Acid 1Amino Acid 2 (Ester)T1R2/T1R3 EC50​ ( μ M)Taste Profile / Biological Note
1 (Aspartame) None ( NH2​ )L-AspL-Phe-OMe1.2 ± 0.1Intensely Sweet (Agonist)
2 (For-APM) Formyl (CHO)L-AspL-Phe-OMe> 500Tasteless / Synthetic Precursor
3 Acetyl (Ac)L-AspL-Phe-OMe> 1000Tasteless
4 Formyl (CHO)L-GluL-Phe-OMe> 1000Tasteless (Steric clash in pocket)
5 Formyl (CHO)L-AspD-Phe-OMe> 1000Bitter
6 Formyl (CHO)L-Asp α -Me-Phe-OMe345 ± 12Weakly Sweet / Constrained Analogue
7 (Retinyl-FA) Retinyl-FormylL-AspL-Phe-OMeN/AAnti-aging cosmeceutical agent

Data Interpretation: The dramatic loss of potency from Compound 1 to Compound 2 highlights the absolute necessity of the free α -amino group for anchoring the dipeptide to the T1R2 receptor via hydrogen bonding with residues like Ser303[2]. However, Compound 7 demonstrates how the For-Asp-Phe-OMe scaffold can be repurposed; conjugating retinol to the formyl group yields a stable, non-irritating anti-aging compound that upregulates procollagen biosynthesis[4].

Visualizations

SynthWorkflow A L-Aspartic Acid + Formic Acid / Ac2O B N-Formyl-L-Aspartic Anhydride (Reactive Intermediate) A->B Formylation & Dehydration (0-5 °C) C Regioselective Coupling + L-Phe-OMe Analogues B->C Ring Opening (alpha-attack favored) D Crude For-Asp-Phe-OMe Analogues C->D Workup & Precipitation E HPLC Purification & NMR Validation D->E Quality Control F SAR Biological Assays (T1R2/T1R3 Binding) E->F Pure Compounds

Synthetic workflow for For-Asp-Phe-OMe analogues highlighting regioselective coupling.

Pathway LIG For-Asp-Phe-OMe Analogue REC T1R2/T1R3 Heterodimeric Receptor LIG->REC Binding (Venus Flytrap) GPRO G-protein (Gustducin) Activation REC->GPRO Conformational Change PLC Phospholipase C-beta-2 (PLCβ2) GPRO->PLC alpha-subunit signaling IP3 IP3 Generation & Ca2+ Release PLC->IP3 PIP2 Hydrolysis TRPM5 TRPM5 Channel Depolarization IP3->TRPM5 Intracellular Ca2+ spike

T1R2/T1R3 sweet taste receptor signaling pathway activated by dipeptide analogues.

References

  • Preparation of N-formyl-L-aspartic anhydride , Google Patents, 1

  • Dietary aspartyl-phenylalanine-1-methyl ester delays osteoarthritis and prevents associated bone loss in STR/ORT mice , Rheumatology (Oxford Academic), 3

  • Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety , Clinical Interventions in Aging (PMC), 4

  • Conformation-activity relationship of sweet molecules. Comparison of aspartame and naphthimidazolesulfonic acids , Journal of Medicinal Chemistry (ACS), 6

  • New Insight Into the Structure-Activity Relationship of Sweet-Tasting Proteins: Protein Sector and Its Role for Sweet Properties , Frontiers in Nutrition, 5

  • Exploring the biological consequences of conformational changes in aspartame models containing constrained analogues of phenylalanine , Taylor & Francis, 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Formyl-Aspartyl-Phenylalanine Methyl Ester

Welcome to the technical support center for the synthesis of N-formyl-aspartyl-phenylalanine methyl ester, a key intermediate in the production of the artificial sweetener aspartame. This guide, designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-formyl-aspartyl-phenylalanine methyl ester, a key intermediate in the production of the artificial sweetener aspartame. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges in this synthetic process.

Troubleshooting Guide

The synthesis of N-formyl-aspartyl-phenylalanine methyl ester can be a nuanced process. Below is a summary of common issues, their probable causes, and recommended solutions to optimize your experimental outcomes.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Formation of the bitter-tasting β-isomer.[1][2] - Diketopiperazine (DKP) formation.[3][4] - Hydrolysis of the methyl ester or peptide bond.[1][5] - Incomplete reaction or inefficient coupling.- Optimize the reaction solvent and temperature to improve the α:β isomer ratio.[6] - Conduct the reaction at lower temperatures to minimize DKP formation.[4] - Maintain anhydrous conditions and control pH to prevent hydrolysis.[1] - Use appropriate coupling reagents and ensure stoichiometry is correct.
Product Has a Bitter Taste - Presence of the β-isomer of aspartame.[1][2] - Racemization at one or both chiral centers, leading to diastereomers such as D-Asp-L-Phe or L-Asp-D-Phe methyl esters.[7][8]- Purify the crude product using crystallization or chromatography to separate the α and β isomers.[5][9] - Employ racemization-suppressing additives like HOBt or use coupling reagents known to minimize epimerization.[3][10] - Ensure the enantiomeric purity of starting materials.[11]
Formation of an Unwanted Crystalline Precipitate - Intramolecular cyclization leading to the formation of 5-benzyl-3,6-dioxo-2-piperazine acetic acid methyl ester (a diketopiperazine).[4][12]- Keep the reaction temperature low, especially during workup and purification steps.[4] - Avoid prolonged exposure to basic or neutral pH conditions where cyclization is more favorable.[13]
Difficulty in Removing the N-Formyl Protecting Group - Incomplete deformylation reaction. - Harsh deformylation conditions leading to product degradation.- Use a selective deformylation method, such as treatment with hydrogen peroxide and an organic acid, which can minimize side reactions.[5] - Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time.[9]
Inconsistent Results Between Batches - Variability in the quality of starting materials or reagents. - Poor control over reaction parameters such as temperature, pH, and moisture.- Use high-purity, well-characterized starting materials. - Implement strict control over reaction conditions. The use of a continuous reaction mode can improve consistency.[6]

Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of the bitter β-isomer during the coupling reaction?

The formation of the β-isomer occurs when the β-carboxyl group of the N-formyl-L-aspartic acid anhydride reacts with the amino group of L-phenylalanine methyl ester instead of the desired α-carboxyl group.[1] The ratio of α to β isomers can be influenced by several factors:

  • Solvent System: The choice of solvent can significantly affect the regioselectivity of the reaction. Solvents like acetic acid or a mixture of acetic acid and toluene have been used to improve the yield of the desired α-isomer.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the α-isomer.

  • Purification: Since some level of β-isomer formation is often unavoidable in chemical synthesis, purification is crucial. The α and β isomers can typically be separated by crystallization or chromatography due to differences in their physical properties.[5][9]

Q2: What causes racemization during the synthesis, and how can it be prevented?

Racemization is the conversion of a chiral molecule into its enantiomer or diastereomer. In the synthesis of N-formyl-aspartyl-phenylalanine methyl ester, this can occur at the α-carbon of either the aspartic acid or phenylalanine residue, leading to bitter-tasting stereoisomers.[7][8]

Causes of Racemization:

  • Activation of the Carboxylic Acid: The activation of the carboxylic acid group of N-formyl-L-aspartic acid to facilitate peptide bond formation can lead to racemization through the formation of an oxazolone intermediate.[10][14]

  • Basic Conditions: The presence of a base can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[15]

Prevention Strategies:

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) can be used to suppress racemization by forming a less reactive, more stable activated ester.[3][10]

  • Choice of Coupling Reagent: Certain coupling reagents are known to cause less racemization than others.[14]

  • Control of Base: The type and amount of base used should be carefully controlled. Sterically hindered, non-nucleophilic bases are often preferred.[15]

Q3: My reaction is forming a significant amount of diketopiperazine. What should I do?

Diketopiperazine (DKP) formation is a common side reaction in dipeptide synthesis, resulting from the intramolecular cyclization of the dipeptide methyl ester.[3][4] This is particularly prevalent under neutral or alkaline conditions and at elevated temperatures.[12][13]

To minimize DKP formation:

  • Temperature Control: Maintain a low temperature throughout the synthesis and purification process. Aspartame is known to be unstable at higher temperatures.[2][4]

  • pH Control: Avoid exposing the dipeptide to neutral or basic conditions for extended periods. Acidic conditions can help to suppress this side reaction.[13]

  • Workup Procedure: Proceed with the subsequent deformylation step or purification as quickly as possible after the coupling reaction to minimize the time the dipeptide ester is exposed to conditions that favor cyclization.

Q4: What are the optimal conditions for the N-formylation of aspartic acid?

The N-formylation of L-aspartic acid is typically achieved by reacting it with a mixture of formic acid and acetic anhydride.[1][16] This reaction forms N-formyl-L-aspartic acid, which is then converted to the anhydride for the subsequent coupling step. Key considerations include:

  • Stoichiometry: Using a minimal excess of formic acid can be beneficial, as large excesses will need to be removed later.[16][17]

  • Temperature: The reaction is often carried out at a moderately elevated temperature (e.g., around 50°C) to ensure a reasonable reaction rate.[16]

  • In Situ Use: The resulting N-formyl-L-aspartic anhydride can often be used in the subsequent coupling reaction without isolation, which can improve efficiency and reduce costs.[16][17]

Q5: What are the best methods for removing the N-formyl protecting group?

The removal of the N-formyl group (deformylation) needs to be done under conditions that do not cleave the peptide bond or the methyl ester.

  • Acidic Hydrolysis: While traditional acidic hydrolysis can be used, it may also lead to hydrolysis of the ester or peptide bonds if the conditions are too harsh.[1][5]

  • Oxidative Deformylation: A milder and more selective method involves the use of hydrogen peroxide in the presence of an organic acid.[5] This method has been shown to give good yields with minimal side reactions.

  • Nucleophilic Methods: Reagents like hydroxylamine hydrochloride can also be used for deformylation under relatively mild conditions.[18]

Q6: How can I effectively purify the final product?

Purification is critical to remove unreacted starting materials, the β-isomer, diketopiperazine, and any racemized byproducts.

  • Crystallization: The desired N-formyl-α-aspartyl-L-phenylalanine methyl ester can often be purified by crystallization from a suitable solvent system. Cooling the reaction mixture can induce the precipitation of the product.[9]

  • Chromatography: For high-purity requirements, techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate the desired α-isomer from its impurities. An RP8 column with a methanol/phosphate buffer mobile phase has been described for this purpose.[9]

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.

troubleshooting_workflow start Start Synthesis issue Problem Observed? start->issue low_yield Low Yield issue->low_yield Yes bitter_taste Bitter Taste issue->bitter_taste Yes side_product Unwanted Precipitate (DKP) issue->side_product Yes success Successful Synthesis issue->success No cause_yield Check for: - β-Isomer Formation - DKP Formation - Hydrolysis low_yield->cause_yield cause_bitter Check for: - β-Isomer Presence - Racemization bitter_taste->cause_bitter cause_dkp Check for: - High Temperature - Neutral/Basic pH side_product->cause_dkp solution_yield Solutions: - Optimize Solvent/Temp - Control pH & Moisture - Lower Temperature cause_yield->solution_yield solution_bitter Solutions: - Purify (Crystallization/HPLC) - Use Racemization Suppressors cause_bitter->solution_bitter solution_dkp Solutions: - Lower Temperature - Maintain Acidic pH cause_dkp->solution_dkp

Caption: Troubleshooting workflow for common synthesis issues.

Key Reaction and Side-Product Pathways

This diagram illustrates the main synthetic route to N-formyl-α-aspartyl-L-phenylalanine methyl ester and the formation of major side products.

reaction_pathway cluster_start Starting Materials cluster_side_reactions Side Reactions N-formyl-L-aspartic\nanhydride N-formyl-L-aspartic anhydride Desired Product N-formyl-α-L-aspartyl- L-phenylalanine methyl ester N-formyl-L-aspartic\nanhydride->Desired Product α-attack Beta-Isomer β-Isomer (Bitter) N-formyl-L-aspartic\nanhydride->Beta-Isomer β-attack L-phenylalanine\nmethyl ester L-phenylalanine methyl ester DKP Diketopiperazine Desired Product->DKP Intramolecular Cyclization (Heat, pH)

Caption: Main reaction and major side-product pathways.

Experimental Protocol: Synthesis via N-Formyl-L-Aspartic Anhydride

This protocol is a generalized representation and may require optimization based on your specific laboratory conditions and equipment.

Materials:

  • L-Aspartic acid

  • Formic acid (≥95%)

  • Acetic anhydride

  • L-Phenylalanine methyl ester (or its hydrochloride salt)

  • Appropriate organic solvents (e.g., toluene, ethyl acetate, acetic acid)

  • Base (if starting with the hydrochloride salt of phenylalanine methyl ester)

Procedure:

  • Preparation of N-Formyl-L-Aspartic Anhydride:

    • In a suitable reaction vessel, combine L-aspartic acid, a slight molar excess of formic acid, and acetic anhydride.[17]

    • Heat the mixture gently (e.g., 40-50°C) with stirring until the L-aspartic acid has dissolved and the reaction to form the N-formyl anhydride is complete. This can be monitored by techniques such as IR spectroscopy (disappearance of the carboxylic acid OH stretch, appearance of anhydride carbonyl peaks).

  • Coupling Reaction:

    • Cool the reaction mixture containing the in-situ generated N-formyl-L-aspartic anhydride to room temperature or below (e.g., 25-30°C).[6]

    • Prepare a solution of L-phenylalanine methyl ester in a suitable solvent (e.g., toluene, ethyl acetate). If starting with the hydrochloride salt, neutralize it with a suitable base and extract the free base into the organic solvent.

    • Slowly add the L-phenylalanine methyl ester solution to the stirred N-formyl-L-aspartic anhydride mixture. Maintain the temperature throughout the addition.[9]

    • Allow the reaction to proceed with stirring for a specified time (e.g., 2-4 hours). The progress can be monitored by TLC or HPLC.[6]

  • Isolation and Purification:

    • Upon completion of the reaction, cool the mixture (e.g., to 0°C) to induce crystallization of the N-formyl-α-L-aspartyl-L-phenylalanine methyl ester.[9]

    • Collect the precipitate by filtration and wash it with a cold solvent to remove soluble impurities.

    • The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography to achieve the desired purity.[9]

  • Deformylation (to obtain Aspartame):

    • Dissolve the purified N-formyl-α-L-aspartyl-L-phenylalanine methyl ester in a suitable solvent mixture.

    • Add hydrogen peroxide and an organic acid (e.g., formic acid) to the solution.[5]

    • Stir the reaction at a controlled temperature until the deformylation is complete, as monitored by TLC or HPLC.

    • Isolate the final product, α-L-aspartyl-L-phenylalanine methyl ester (aspartame), through crystallization and filtration.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL not provided)
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. ([Link])

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. ([Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. ([Link])

  • Aspartame. Wikipedia. ([Link])

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. ([Link])

  • Rates of formation of diketopiperazine (DKP) from intramolecular cyclization of aspartame as a function of temperature. American Chemical Society. ([Link])

  • A convenient synthesis of aspartame. Journal of Chemical Education. ([Link])

  • Process for the production of N-formyl-alpha-L-aspartyl-L-phenylalanine methyl ester.
  • Aspartame synthesis.
  • Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. PNAS. ([Link])

  • Process for the preparation of n-formyl-l-aspartic anhydride. European Patent Office. ([Link])

  • One-pot process for the preparation of .alpha.-L-aspartyl-L-phenylalanine methyl ester hydrochloride. Justia Patents. ([Link])

  • Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. RSC Publishing. ([Link])

  • What are the three bitter stereoisomers of aspartame. Filo. ([Link])

  • Synthesis of N-formyl-L-aspartyl-L-phenylalanine methyl ester. PrepChem.com. ([Link])

  • Synthesis of Aspartame. Snowhite Chemical Co.,LTD. ([Link])

  • Process for the preparation of aspartylphenylalanine methyl ester from N-formylaspartylphenylalanine methyl ester.
  • A novel route for aspartame production by combining enzymatic and chemical reactions for industrial use. ResearchGate. ([Link])

  • Synthesis of N-formyl-α-L-aspartyl-L-phenylalanine. PrepChem.com. ([Link])

  • Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity. ResearchGate. ([Link])

  • Process for producing n-formylamino acid and utilization thereof.
  • Synthesis of aspartame. ResearchGate. ([Link])

  • Aspartame, the artificial sweetener marketed under the name Nutra-Sweet, is a methyl ester of a dipeptide. Vaia. ([Link])

  • How Is Aspartame Made. Oreate AI Blog. ([Link])

  • Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride. (URL not provided)
  • Method for preparing N-formyl-α-L-aspartyl-L-phenylalanine methyl ester. (URL not provided)
  • Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products. ([Link])

  • N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. ([Link])

  • What is the stereochemical basis of the observation that D-aspartyl-D-phenylalanine has a bitter taste whereas L-aspartyl-L-phenylalanine is significantly sweeter than sugar?. Quora. ([Link])

  • Aspartame (Nutrasweet®) is a remarkably sweet-tasting dipeptide. Study Prep in Pearson+. ([Link])

  • Aspartame Safety as a Food Sweetener and Related Health Hazards. PMC. ([Link])

Sources

Optimization

For-Asp-Phe-OMe aggregation issues and prevention

Technical Support Center: Troubleshooting For-Asp-Phe-OMe Aggregation Executive Summary As a Senior Application Scientist, I frequently encounter process bottlenecks involving the aggregation of N-formyl-L-aspartyl-L-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting For-Asp-Phe-OMe Aggregation

Executive Summary

As a Senior Application Scientist, I frequently encounter process bottlenecks involving the aggregation of N-formyl-L-aspartyl-L-phenylalanine methyl ester (For-Asp-Phe-OMe), a critical intermediate in aspartame synthesis. This guide deconstructs the thermodynamic drivers of dipeptide self-assembly and provides field-proven, self-validating protocols to prevent gelation, co-precipitation, and reactor clogging.

Mechanistic Insights: The "Why" Behind the Aggregation

Q: Why does For-Asp-Phe-OMe spontaneously form gels or precipitate during enzymatic synthesis? A: The aggregation of For-Asp-Phe-OMe is driven by a combination of hydrophobic collapse and highly directional non-covalent interactions. The phenylalanine (Phe) residue initiates self-assembly via π−π stacking of its aromatic rings in aqueous media[1]. Simultaneously, the formyl-protected aspartic acid (For-Asp) and the peptide backbone engage in intermolecular hydrogen bonding, forming β -sheet-like fibrillar networks[2]. Macroscopically, this manifests as hydrogels or amorphous precipitates that drastically reduce product yield and occlude enzyme active sites.

Q: My product is precipitating, but NMR shows it is contaminated with the starting material (L-Phe-OMe). Why? A: In aqueous systems at moderate pH (4.5–8.0), For-Asp-Phe-OMe does not precipitate alone; it forms a highly insoluble complex with unreacted L-phenylalanine methyl ester (L-Phe-OMe)[3]. This is caused by electrostatic ionic bridging between the deprotonated carboxyl group of the Asp residue and the protonated amine of L-Phe-OMe. This co-precipitation halts the reaction equilibrium and complicates downstream deformylation[4].

Troubleshooting Scenarios & Interventions

Issue 1: Reactor Clogging During Thermolysin Catalysis

  • Symptom: The reaction mixture becomes highly viscous or forms a white slurry, dropping the enzymatic conversion rate.

  • Causality: As the concentration of For-Asp-Phe-OMe exceeds its critical aggregation concentration (CAC) in water, it nucleates into fibrils. If you attempt to solve this by adding high concentrations of water-miscible co-solvents (e.g., >60% DMSO), the dipeptide may dissolve, but the enzyme (e.g., PST-01 or Thermolysin) will undergo solvent-induced denaturation and aggregate instead[5].

  • Solution: Transition to an aqueous/organic biphasic system (e.g., Water/Ethyl Acetate or Water/Butyl Acetate). The organic phase acts as an in situ thermodynamic sink. Because For-Asp-Phe-OMe is highly hydrophobic, it rapidly partitions into the organic layer, keeping the aqueous concentration below the CAC and preserving enzyme kinetics[6].

Issue 2: Poor Yield During Deformylation

  • Symptom: Treatment of the For-Asp-Phe-OMe precipitate with acid yields high amounts of diketopiperazine byproducts instead of the desired alpha-L-aspartyl-L-phenylalanine methyl ester[4].

  • Causality: Aggregated solid states restrict solvent and reagent access, requiring harsher conditions or longer reaction times that promote intramolecular cyclization (diketopiperazine formation) over simple formyl removal.

  • Solution: Ensure the precursor is fully solubilized in a compatible solvent mixture (e.g., methyl isobutyl ketone and methanol) before introducing the deformylating acid (like oxalic acid)[4].

Data Presentation: Phase Behavior & Solubility

System ConditionpH RangeDominant Molecular StateMacroscopic Observation
Aqueous Monophasic < 3.5Protonated Asp, high hydrophobicityPure amorphous precipitate[3]
Aqueous Monophasic 4.5 – 8.0Ionic bridging with L-Phe-OMeInsoluble For-Asp-Phe-OMe · L-Phe-OMe complex[3]
Aqueous + >60% DMSO 6.0 – 7.0Solvated monomerClear solution, but enzyme precipitates [5]
Biphasic (Water/Butyl Acetate) 5.5 – 6.5Monomer partitioned to organic phaseClear biphasic liquid, high continuous yield[6]

Visualization: Aggregation Pathway & Prevention

G Substrates Substrates (For-Asp + Phe-OMe) Enzyme Enzymatic Coupling (Thermolysin / PST-01) Substrates->Enzyme Product For-Asp-Phe-OMe (Monomer) Enzyme->Product AggTrigger Aqueous Monophasic System (pH 4.5-8.0) Product->AggTrigger Accumulation Prev1 Biphasic Extraction (e.g., Butyl Acetate) Product->Prev1 In situ removal Aggregation Fibril / Gel Aggregation (Pi-Pi Stacking, H-Bonding) AggTrigger->Aggregation Self-Assembly Complex Co-precipitation (with L-Phe-OMe) AggTrigger->Complex Ionic Bridging Prev2 pH Shift (< 3.5) (Protonates Asp) Complex->Prev2 Breaks Complex Prev1->Product Stabilized Monomer Prev2->Product Pure Precipitate

Logical workflow of For-Asp-Phe-OMe synthesis, aggregation triggers, and targeted interventions.

Validated Experimental Protocol: Biphasic Enzymatic Synthesis

This protocol operates as a self-validating system : success is visually confirmed by a clear aqueous layer and the absence of interfacial gelation, proving that the extraction rate exceeds the aggregation nucleation rate[6].

Step 1: Aqueous Phase Preparation Dissolve N-formyl-L-aspartic acid and L-phenylalanine methyl ester in a 0.1 M MES buffer. Adjust the pH to 6.0 using dilute NaOH or HCl. Causality: pH 6.0 is the optimal intersection for thermolysin activity and substrate solubility before complexation occurs.

Step 2: Organic Phase Overlay Add an equal volume of butyl acetate to the reactor. Causality: Butyl acetate possesses the ideal partition coefficient (LogP) to rapidly extract the hydrophobic For-Asp-Phe-OMe while leaving the hydrophilic unreacted substrates in the aqueous layer[6].

Step 3: Enzymatic Coupling Introduce the protease (e.g., Thermolysin) to the aqueous phase. Maintain gentle mechanical agitation at 35 °C. Validation Checkpoint: Monitor the interface. If a white emulsion or gel begins to form at the phase boundary, the agitation rate is too low, causing mass-transfer limitations. Increase stirring until the interface is sharp and clear.

Step 4: Phase Separation and Recovery Halt agitation and allow the phases to separate. Decant the upper butyl acetate layer. Evaporate the solvent under reduced pressure to yield highly pure, non-aggregated For-Asp-Phe-OMe.

Sources

Troubleshooting

Technical Support Center: Optimizing the Deformylation of For-Asp-Phe-OMe

Welcome to the Technical Support Center for peptide synthesis optimization. This guide is specifically designed for researchers and drug development professionals working on the synthesis of Aspartame (α-L-aspartyl-L-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis optimization. This guide is specifically designed for researchers and drug development professionals working on the synthesis of Aspartame (α-L-aspartyl-L-phenylalanine methyl ester, or α-APM) from its formyl-protected precursor, For-Asp-Phe-OMe.

Removing the N-formyl group efficiently without triggering side reactions (such as ester hydrolysis, peptide bond cleavage, or diketopiperazine formation) is a notorious bottleneck. Below, our Senior Application Scientists have compiled field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure high-yield deformylation.

📊 Quantitative Comparison of Deformylation Strategies

Before diving into specific troubleshooting scenarios, review the table below to compare the operational parameters and efficiencies of established deformylation methods.

StrategyReagents / CatalystOperating TempKey AdvantagePrimary Byproducts / Waste
Phosphoric Acid Precipitation H₃PO₄, MeOH, Acetic Acid40–60°CIn-situ separation of α-isomer as phosphatePhosphate salts
Enzymatic (PDF) Peptide Deformylase + M²⁺20–30°CZero demethylation, mild physiological conditionsNone (aqueous buffer)
Catalytic Transfer Pt/C, Aniline60–75°CNon-hydrolytic, avoids strong acids entirelyN-formanilide
Urea / Acid System Urea, HCl, Glacial Acetic Acid30–65°CSuppresses diketopiperazine (DKP) formationUrea derivatives, chlorides

🔀 Deformylation Workflow Diagram

G Start For-Asp-Phe-OMe (N-formyl aspartame) Enzymatic Enzymatic Route (Peptide Deformylase + M2+) Start->Enzymatic Mild pH, 30°C Chemical Chemical Route (H3PO4 / MeOH / Acetic Acid) Start->Chemical Acidic, 40-60°C Catalytic Catalytic Route (Pt/C + Aniline) Start->Catalytic 60-75°C Product Aspartame (α-Asp-Phe-OMe) Enzymatic->Product Direct conversion Byproduct2 α-APM Phosphate (Precipitate) Chemical->Byproduct2 Selective precipitation Catalytic->Product Byproduct1 Formanilide Catalytic->Byproduct1 Formyl transfer Byproduct2->Product Base neutralization

Workflow of For-Asp-Phe-OMe deformylation strategies.

🛠️ Frequently Asked Questions & Troubleshooting Protocols

FAQ 1: Why am I seeing significant demethylation (formation of Asp-Phe) during acid-catalyzed deformylation?

The Causality: Traditional chemical deformylation relies on strong aqueous mineral acids (like HCl) at elevated temperatures. Because the formyl amide bond and the methyl ester bond have competing hydrolysis kinetics under harsh acidic conditions, prolonged exposure invariably hydrolyzes the methyl ester of the phenylalanine moiety, leading to unwanted demethylated byproducts and complex recovery streams[1].

The Solution: Switch to a phosphoric acid-mediated selective precipitation method . By using phosphoric acid in a mixture of methanol and an organic solvent (like ethyl acetate), the deformylation occurs under milder conditions. Crucially, as the formyl group is removed, the target α-L-aspartyl-L-phenylalanine methyl ester immediately precipitates as a sparingly soluble phosphate salt. This phase separation removes the product from the reactive acidic environment, preventing further ester hydrolysis and simultaneously separating it from the non-sweet β-isomer[2].

Step-by-Step Protocol (Phosphoric Acid Method):

  • Suspend: Dissolve the For-Asp-Phe-OMe mixture in an organic solvent system consisting of ethyl acetate (or dichloroethane) and acetic acid[2][3].

  • Acidify: Add 85% aqueous phosphoric acid at a ratio of 1.2 to 5 molar equivalents per mole of For-Asp-Phe-OMe, followed by a lower alkyl alcohol (preferably methanol)[2].

  • React: Stir the reaction mixture at 40°C to 60°C for 4 to 12 hours[2].

  • Isolate: Cool the mixture to room temperature. The α-APM phosphate will spontaneously precipitate. Collect the crystals via filtration[2].

  • Neutralize: Dissolve the collected phosphate salt in water and treat with an inorganic base to yield the free, pure Aspartame[2][3].

FAQ 2: How can I improve the yield and stability of Peptide Deformylase (PDF) in enzymatic deformylation?

The Causality: Enzymatic deformylation is highly desirable because it operates under mild conditions, completely avoiding simultaneous demethylation[1]. However, Peptide Deformylase (PDF) is a metalloenzyme that natively relies on bivalent metals (often Fe²⁺ or Zn²⁺) which are highly susceptible to oxidation or dissociation in industrial bioreactors. If the apoenzyme loses its metal co-factor, it can no longer coordinate the formyl carbonyl oxygen for nucleophilic attack, leading to rapid inactivation and poor yields (sometimes as low as 20%)[4].

The Solution: Perform a metal displacement to reconstitute the enzyme with more stable Group 5 to 11 bivalent metal ions (e.g., Ni²⁺, Co²⁺, or Pd²⁺). These transition metals provide superior structural stability to the PDF enzyme at practical working concentrations and higher temperatures, allowing for robust, one-pot simultaneous coupling and deformylation[1][4].

FAQ 3: Is there a non-hydrolytic chemical method to remove the formyl group without using strong acids?

The Causality: Yes. If your substrate is highly sensitive to acid hydrolysis, you can utilize Catalytic Transfer Deformylation . Instead of using water to hydrolyze the formyl amide bond, this method uses a noble metal catalyst to transfer the formyl group directly to an acceptor amine (such as aniline). This completely bypasses the aqueous acid hydrolysis mechanisms that threaten the methyl ester and peptide bonds[5].

Step-by-Step Protocol (Catalytic Transfer Method):

  • Prepare Solvent: Dissolve For-Asp-Phe-OMe in a 3:1 (w/w) acetonitrile/water solvent mixture[5].

  • Add Acceptor: Add aniline or methylene dianiline. The mole ratio of peptide to aniline should be between 1:1 and 1:10[5].

  • Catalyze: Introduce a 5% Platinum-on-carbon (Pt/C) catalyst. The weight of the Pt metal should be approximately 0.1% to 5% of the N-formyl peptide weight[5].

  • Heat: Heat the reaction mixture to 60°C–75°C. Deformylation begins immediately and typically reaches completion in 4 to 8 hours[5].

  • Purify: Filter the mixture to recover the Pt/C catalyst. Strip the solvent under reduced pressure and separate the deformylated Aspartame from the N-formanilide byproduct using chromatography[5].

FAQ 4: How can I suppress diketopiperazine (DKP) formation during chemical deprotection?

The Causality: Diketopiperazine (DKP) is formed via the unwanted intramolecular cyclization of the dipeptide. This side reaction is exacerbated by prolonged heating in neutral to weakly basic conditions, or when the intermediate is left in a state where the free amino group can attack the methyl ester.

The Solution: Maintain strict, controlled acidic environments using a Urea / Hydrochloric Acid / Glacial Acetic Acid system. Contacting the N-formyl ester with 3 to 5 moles of urea and a strong acid combination at an initial pH of less than 1 effectively suppresses DKP cyclization while driving the deformylation to completion[6]. Alternatively, utilizing an oxidative-acidic system with hydrogen peroxide (10-90% wt.) and an organic acid (like formic acid) has been proven to selectively deformylate the peptide while minimizing both peptide bond cleavage and DKP formation[7].

📚 References

  • Synthesis and recovery of aspartame involving enzymatic deformylation step Google Patents (US20040234944A1) URL:

  • Deblocking N-formyl aspartame compounds Google Patents (US5017690A) URL:

  • Method for the removal of the formyl group from an ester of an N-formyl peptide or N-formyl aminoacid Google Patents (US4851563A) URL:

  • Aspartame synthesis (Hydrogen Peroxide Method) Google Patents (US4549987A) URL:

  • Synthesis and recovery of aspartame involving enzymatic deformylation step Googleapis (US 6,617,127 B2) URL:[Link]

  • Aspartame synthesis (Phosphoric Acid Method) Google Patents (US4656304A) URL:

  • Process for the preparation of aspartan Google Patents (FI80465C) URL:

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Formyl Peptide Receptor Agonists: A Comparative Analysis of the Canonical Ligand fMLP versus the Hypothetical Agonist For-Asp-Phe-OMe

This guide provides an in-depth comparison of two N-formylated peptides in the context of formyl peptide receptor (FPR) assays: the well-characterized, canonical agonist N-formyl-methionyl-leucyl-phenylalanine (fMLP) and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two N-formylated peptides in the context of formyl peptide receptor (FPR) assays: the well-characterized, canonical agonist N-formyl-methionyl-leucyl-phenylalanine (fMLP) and the structurally distinct, yet theoretically plausible agonist, N-formyl-aspartyl-phenylalanine methyl ester (For-Asp-Phe-OMe).

Formyl peptide receptors are a critical family of G protein-coupled receptors (GPCRs) that serve as pattern recognition receptors in the innate immune system.[1][2] They are central to mediating immune cell responses to infection and inflammation by recognizing N-formylated peptides, which are common molecular patterns of bacterial and mitochondrial origin.[2][3] In humans, this family primarily consists of three members: FPR1, FPR2 (also known as ALX), and FPR3.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into the characterization of FPR ligands.

Core Directive: A Tale of Two Peptides - The Known and the Unknown

In the world of FPR pharmacology, fMLP stands as the undisputed gold standard. It is a potent chemoattractant and a powerful tool for studying the intricacies of innate immune activation.[4][5] Its properties, receptor affinities, and signaling outcomes have been extensively documented.

In contrast, For-Asp-Phe-OMe represents a scientific curiosity. While its synthesis is chemically plausible—related to the synthesis of its non-formylated cousin, the artificial sweetener Aspartame[6]—its biological activity at formyl peptide receptors is not documented in publicly available, peer-reviewed literature. This guide, therefore, takes a unique approach: we will use the well-established characteristics of fMLP as a benchmark and provide the precise experimental frameworks required to characterize a novel compound like For-Asp-Phe-OMe. We will delve into the hypothetical implications of its structural differences, offering an expert perspective on its potential behavior and guiding the researcher on how to empirically test these hypotheses.

Mechanistic Overview: The Formyl Peptide Receptor Signaling Cascade

Activation of FPRs, which are canonically coupled to inhibitory G-proteins (Gi/o), initiates a cascade of intracellular events crucial for immune cell function.[7] This signaling is pertussis toxin (PTx)-sensitive, a hallmark of Gi/o-coupled receptor activity.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR FPR1 / FPR2 G_protein Gi/o Protein (αβγ) FPR->G_protein Activation PLC PLCβ G_protein->PLC Gβγ subunit PI3K PI3K G_protein->PI3K Gβγ subunit PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca²⁺ Store IP3->Ca_Store Opens Channel PKC PKC DAG->PKC Activation Ca_ion [Ca²⁺]i ↑ Ca_Store->Ca_ion Ca_ion->PKC Cell_Response Cellular Responses (Chemotaxis, ROS, etc.) Ca_ion->Cell_Response MAPK MAPK (ERK) PKC->MAPK PI3K->MAPK MAPK->Cell_Response Ligand fMLP or For-Asp-Phe-OMe Ligand->FPR Binding

As illustrated, ligand binding promotes the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gβγ subunit is primarily responsible for activating Phospholipase C-β (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, leading to a rapid and transient increase in cytosolic calcium ([Ca²⁺]i), a key signal for many cellular functions.[7] Concurrently, DAG and Ca²⁺ activate Protein Kinase C (PKC). Downstream pathways, including the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) cascades, are also engaged, ultimately orchestrating cellular responses like chemotaxis, superoxide production, and degranulation.[8]

Comparative Analysis: fMLP vs. For-Asp-Phe-OMe

This section details the known properties of fMLP and presents a hypothetical profile for For-Asp-Phe-OMe based on structure-activity relationship principles. The "To Be Determined" (TBD) fields underscore the necessity of empirical validation using the protocols provided later in this guide.

FeatureN-formyl-Met-Leu-Phe (fMLP) N-formyl-Asp-Phe-OMe (For-Asp-Phe-OMe)
Structure N-formylated tripeptide with a nonpolar, aliphatic side chain (Leucine).N-formylated dipeptide with a negatively charged, acidic side chain (Aspartic Acid).
FPR1 Affinity/Potency High affinity agonist. Reported EC₅₀ values for Ca²⁺ mobilization are in the low nanomolar to sub-nanomolar range.[5][9]TBD. The negatively charged aspartate residue may decrease affinity for the predominantly hydrophobic binding pocket of FPR1, potentially resulting in lower potency compared to fMLP.
FPR2 Affinity/Potency Low affinity agonist. fMLP is approximately 1000-fold less potent at FPR2 than at FPR1.[4][9][10]TBD. The binding pocket of FPR2 has a more positive electrostatic potential than FPR1.[10] The negative charge of the aspartate could potentially lead to a higher relative affinity for FPR2 compared to fMLP, or it could be repulsive.
FPR3 Affinity/Potency Inactive at FPR3.[1]TBD. FPR3 is the least characterized receptor and generally does not bind classic N-formyl peptides. Activity is unlikely but cannot be ruled out without testing.
Functional Outcomes Potent inducer of chemotaxis, superoxide generation, degranulation, and calcium mobilization in phagocytes, primarily via FPR1.[3][4][5]TBD. The functional efficacy would depend entirely on its binding affinity and potential for biased agonism at each receptor subtype.
Key Differentiator The "gold standard" pro-inflammatory FPR1 agonist, widely used as a positive control in chemotaxis and inflammation assays.[5]Hypothetical. The presence of the aspartic acid residue is the key structural difference, which would be expected to significantly alter its physicochemical properties and receptor interaction profile.

Experimental Protocols for Ligand Characterization

To empirically determine the activity of a novel compound like For-Asp-Phe-OMe and compare it to fMLP, a series of validated, robust assays are required. The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity.

G-Protein Activation: [³⁵S]GTPγS Binding Assay

This functional assay directly measures the initial step of G-protein activation following receptor engagement.[11] It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. The amount of incorporated radioactivity is proportional to the extent of receptor activation.[12]

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Membrane_Prep 1. Prepare cell membranes (e.g., from FPR1-transfected CHO cells) Incubate 4. Incubate membranes, ligand, and [³⁵S]GTPγS + GDP Membrane_Prep->Incubate Ligand_Prep 2. Prepare serial dilutions of fMLP & For-Asp-Phe-OMe Ligand_Prep->Incubate Reagent_Prep 3. Prepare Assay Buffer with GDP and [³⁵S]GTPγS Reagent_Prep->Incubate Filter 5. Stop reaction & filter through GF/B filter plates Incubate->Filter Wash 6. Wash to remove unbound [³⁵S]GTPγS Filter->Wash Scintillate 7. Add scintillation fluid and count radioactivity Wash->Scintillate Analyze 8. Plot dose-response curve (CPM vs. [Ligand]) Determine EC₅₀ and Eₘₐₓ Scintillate->Analyze

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human FPR1 or FPR2.

    • Harvest cells, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • Homogenize cells (e.g., using a Dounce homogenizer or sonication) and centrifuge at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with homogenization buffer and resuspend in assay buffer. Determine protein concentration (e.g., via Bradford or BCA assay) and store at -80°C.

  • Assay Procedure (96-well format):

    • Prepare assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • On the day of the assay, supplement the assay buffer with a fixed concentration of GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

    • Prepare serial dilutions of your test agonists (fMLP and For-Asp-Phe-OMe) at 4x the final concentration in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled GTPγS (10 µM, for non-specific binding), and 50 µL of your agonist dilutions.

    • Add 50 µL of diluted cell membranes (5-10 µg protein/well) to all wells.

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM). Final assay volume is 150 µL.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filter plates (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add liquid scintillant to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding (CPM) against the logarithm of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Second Messenger Signaling: Calcium Mobilization Assay

This cell-based assay measures the increase in intracellular calcium ([Ca²⁺]i) upon receptor activation, a direct consequence of the PLC-IP3 pathway.[13] It is a high-throughput and highly sensitive method for characterizing agonist potency.

Step-by-Step Methodology (using a FLIPR-type instrument):

  • Cell Plating:

    • Seed CHO or HEK293 cells stably expressing FPR1 or FPR2 into black-walled, clear-bottom 96- or 384-well plates.

    • Culture overnight to allow for adherence and formation of a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).

    • Causality Check: For cell lines like CHO that actively extrude the dye, it is critical to include an organic anion transport inhibitor like probenecid (typically 2.5 mM) in the loading buffer to ensure dye retention and a stable baseline signal.[14][15]

    • Remove the culture medium from the cells and add 100 µL (for 96-well) of loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute equilibration at room temperature.[16]

  • Compound Plate Preparation:

    • In a separate plate, prepare serial dilutions of fMLP and For-Asp-Phe-OMe at 4x or 5x the final desired concentration. Include a vehicle control (e.g., DMSO in buffer).

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence imaging plate reader (e.g., FlexStation® 3, FLIPR® Tetra).

    • The instrument will establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • The integrated pipettor will then automatically add the agonist from the compound plate to the cell plate.

    • Fluorescence is monitored kinetically in real-time for an additional 60-120 seconds to capture the transient calcium peak.

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of agonist concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ values.

Cellular Function: Neutrophil Chemotaxis Assay

This assay directly measures a key physiological response of immune cells: directed migration towards a chemical gradient.[17] The Boyden chamber, or Transwell® assay, is a classic and reliable method.

Step-by-Step Methodology (using a Transwell® system):

  • Neutrophil Isolation:

    • Isolate primary human neutrophils from the peripheral blood of healthy donors using standard methods like density gradient centrifugation (e.g., using Polymorphprep™ or Ficoll-Paque followed by dextran sedimentation).

    • Expert Insight: Work quickly and keep cells on ice whenever possible to maintain neutrophil viability and prevent spontaneous activation. Resuspend the final cell pellet in an appropriate assay medium (e.g., RPMI with 0.5% BSA) to a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup:

    • Place Transwell® inserts (typically with 3.0 or 5.0 µm pores for neutrophils) into the wells of a 24-well plate.

    • In the lower chamber, add 600 µL of assay medium containing various concentrations of the chemoattractant (fMLP or For-Asp-Phe-OMe). Include a negative control (medium only) and a positive control (e.g., 10 nM fMLP).

    • Carefully add 100 µL of the neutrophil suspension (1-2 x 10⁵ cells) to the upper chamber (the insert). Avoid introducing air bubbles.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes. The incubation time should be optimized to allow for migration without exhausting the gradient.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Collect the cells that have migrated into the lower chamber.

    • Count the migrated cells. This can be done manually using a hemocytometer, or more accurately and with higher throughput using a flow cytometer for a set period of time, or by using a cell viability reagent like CellTiter-Glo® which measures ATP content.[18]

  • Data Analysis:

    • Plot the number of migrated cells against the chemoattractant concentration.

    • Data is often presented as a "chemotactic index," which is the fold increase in migration over the negative control. The classic bell-shaped curve is expected, where migration decreases at very high concentrations due to receptor saturation and desensitization.

Conclusion and Future Directions

This guide establishes the well-defined pharmacological profile of fMLP as a potent, FPR1-preferring agonist. It serves as a benchmark for all subsequent studies in the field. The comparative analysis highlights that while For-Asp-Phe-OMe is a structurally intriguing molecule, its biological activity remains to be elucidated. The negative charge of the aspartate residue presents a fascinating variable that could dramatically alter its interaction with the FPR family compared to the hydrophobic fMLP.

The provided protocols offer a robust, validated, and logical workflow for any researcher wishing to undertake this characterization. By systematically performing GTPγS binding, calcium mobilization, and chemotaxis assays, one can definitively determine the potency, efficacy, and receptor selectivity of For-Asp-Phe-OMe or any other novel FPR ligand. Such studies are essential for advancing our understanding of innate immunity and for the development of new therapeutics targeting inflammatory diseases.

References

  • Boyden, S. (1962). The Chemotactic Effect of Mixtures of Antibody and Antigen on Polymorphonuclear Leucocytes. Journal of Experimental Medicine, 115(3), 453–466. (Referenced in spirit for the Boyden chamber assay)
  • Cattaneo, F., et al. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 14(4), 7954-7987. [Link]

  • Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Retrieved from [Link]

  • Chen, K., et al. (2022). Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2. Nature Communications, 13(1), 1035. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Culture Collections. (n.d.). Optimization of a muscarinic M3-receptor assay using frozen “Assay Ready” CHO cells on the FlexStation 3 System. Retrieved from [Link]

  • Dahlgren, C., et al. (2022). Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions. Journal of Leukocyte Biology, 112(3), 475-485. [Link]

  • de Paulis, A., et al. (2020). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 11, 1786. [Link]

  • He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]

  • Inglese, J., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]

  • Panaro, M. A., et al. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. Neural Regeneration Research, 15(1), 43-47. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Swope, M. (2000). Chemotaxis Assay. Springer Lab. [Link]

  • Wikipedia contributors. (2023, December 27). Aspartame. In Wikipedia, The Free Encyclopedia. Retrieved March 14, 2026, from [Link]

  • Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 61(2), 119-161. [Link]

Sources

Comparative

Analytical Validation of For-Asp-Phe-OMe: A Comparative Guide to HPLC and NMR Methodologies

For-Asp-Phe-OMe (N-formyl-L-aspartyl-L-phenylalanine methyl ester) is a critical dipeptide intermediate, primarily utilized as a precursor in the synthesis of the artificial sweetener aspartame 1. The chemical coupling o...

Author: BenchChem Technical Support Team. Date: March 2026

For-Asp-Phe-OMe (N-formyl-L-aspartyl-L-phenylalanine methyl ester) is a critical dipeptide intermediate, primarily utilized as a precursor in the synthesis of the artificial sweetener aspartame 1. The chemical coupling of N-formyl-L-aspartic anhydride with L-phenylalanine methyl ester inherently yields a crystalline precipitate comprising a mixture of α and β isomers 2. Because the β-isomer ultimately leads to a bitter-tasting byproduct, and thermal degradation can yield diketopiperazine (DKP) 3, establishing a rigorous, self-validating analytical framework is non-negotiable for quality control.

This guide objectively compares High-Purity For-Asp-Phe-OMe against crude synthetic alternatives and provides field-proven, step-by-step methodologies for validating its purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Context & Pathway Visualization

Understanding the origin of impurities is the first step in analytical validation. The primary synthetic route utilizes an N-formyl protecting group to prevent unwanted polymerization during the coupling phase 4. However, the anhydride ring-opening can occur at either carbonyl carbon, generating the target α-linkage or the undesired β-linkage.

SynthesisPathway A N-formyl-L-aspartic anhydride C Coupling Reaction A->C B L-Phe-OMe B->C D α-For-Asp-Phe-OMe (Target Product) C->D Major E β-For-Asp-Phe-OMe (Isomeric Impurity) C->E Minor F Diketopiperazine (DKP) (Degradation Product) D->F Thermal/Acidic Degradation

Fig 1. Synthesis pathway of For-Asp-Phe-OMe and generation of β-isomer and DKP impurities.

Product Performance Comparison

Commercial high-purity For-Asp-Phe-OMe (CAS: 33605-76-4) typically targets a purity of ≥99% by HPLC 5. Utilizing a crude synthetic mixture without proper crystallization and analytical validation leads to severe downstream yield losses during the deformylation step.

Analytical ParameterHigh-Purity Grade (Product)Crude Synthetic Mixture (Alternative)Primary Detection Method
α-For-Asp-Phe-OMe > 99.0% 80.0% - 87.0%HPLC (Area %)
β-For-Asp-Phe-OMe < 0.5% 10.0% - 15.0%HPLC (Area %)
Diketopiperazine (DKP) < 0.1% 2.0% - 5.0%HPLC (Area %)
Structural Integrity Sharp singlet at 8.05 ppmComplex multiplet splitting1H-NMR (DMSO-d6)

Self-Validating Experimental Protocols

To guarantee trustworthiness, analytical protocols must be designed to prove their own accuracy during every run. The following methodologies emphasize the causality behind each parameter.

Protocol A: HPLC Validation of Isomeric Purity

HPLC determinations are standardly executed using reverse-phase columns with a specific buffered eluent system 2.

Step 1: Mobile Phase Preparation

  • Action: Prepare Solvent A (0.07 M monobasic potassium phosphate, adjusted to pH 4.0) and Solvent B (Methanol) 2.

  • Causality: The free β-carboxyl group of the aspartyl residue has a pKa of ~3.9. Buffering exactly at pH 4.0 ensures the molecule is in a consistent, partially ionized state. This suppresses peak tailing on silica-based stationary phases and maximizes the retention time differences between the α and β isomers.

Step 2: System Suitability Testing (SST)

  • Action: Inject a resolution standard containing a 1:1 ratio of α-For-Asp-Phe-OMe and β-For-Asp-Phe-OMe.

  • Causality: This step creates a self-validating system. The run is only authorized if the resolution factor ( Rs​ ) between the two isomers is > 2.0. If Rs​<2.0 , it indicates column degradation or buffer failure, preventing false-positive purity reports.

Step 3: Gradient Elution Execution

  • Action: Utilize a 7-micron RP8 column (250×4 mm). Run a continuous gradient from 35% to 65% Methanol over 20 minutes at a flow rate of 1.0 mL/min [[2]]().

  • Causality: The gradient profile is designed kinetically: the initial low organic phase sweeps highly polar impurities (unreacted aspartic anhydride), the mid-gradient resolves the closely eluting α/β isomers, and the final high organic phase flushes late-eluting hydrophobic impurities (unreacted L-Phe-OMe).

Protocol B: 1H-NMR Structural Confirmation

While HPLC quantifies purity, NMR confirms the absolute structural identity and the integrity of the formyl protecting group.

Step 1: Sample Solvation

  • Action: Dissolve 15 mg of the For-Asp-Phe-OMe sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is highly polar, disrupting intermolecular hydrogen bonding for complete dissolution. Crucially, it lacks exchangeable protons. This prevents the rapid exchange of the peptide's amide (NH) protons with the solvent, allowing them to be observed as distinct, quantifiable doublets rather than broad, unintegratable humps.

Step 2: Acquisition Parameters

  • Action: Acquire 1H-NMR at 400 MHz with a relaxation delay (d1) of 2.0 seconds and 16 scans.

  • Causality: The formyl proton lacks adjacent protons to facilitate rapid dipole-dipole relaxation, resulting in a longer T1​ relaxation time. A 2-second delay ensures the formyl proton fully relaxes between pulses, guaranteeing accurate quantitative integration relative to the aromatic protons of the phenylalanine ring.

Step 3: Spectral Interpretation

  • Action: Analyze the chemical shift of the aspartyl methylene ( CH2​ ) protons (~2.5-2.8 ppm).

  • Causality: The chemical environment of the aspartyl CH2​ differs significantly between linkages. In the α-isomer, the CH2​ is adjacent to a free carboxyl group; in the β-isomer, it is adjacent to the peptide bond. This distinct anisotropic deshielding effect allows NMR to act as an orthogonal confirmation of the HPLC isomer ratio.

Analytical Workflow Visualization

ValidationWorkflow Sample For-Asp-Phe-OMe Sample HPLC HPLC Analysis (Isomer & Purity) Sample->HPLC NMR 1H/13C NMR (Structural Integrity) Sample->NMR HPLC_Prep Buffer pH 4.0 MeOH Gradient HPLC->HPLC_Prep NMR_Prep Dissolve in DMSO-d6 TMS Reference NMR->NMR_Prep Data_HPLC Quantify α/β Ratio Detect DKP HPLC_Prep->Data_HPLC Data_NMR Formyl Proton Shift CH2 Splitting NMR_Prep->Data_NMR Decision Release Criteria Met? Data_HPLC->Decision Data_NMR->Decision

Fig 2. Orthogonal analytical workflow for validating For-Asp-Phe-OMe purity via HPLC and NMR.

Method Comparison Summary

To choose the appropriate validation technique during different stages of drug development or scale-up, consider the operational constraints of each method:

FeatureHPLC (Reverse-Phase)1H-NMR (400 MHz)
Primary Utility High-throughput quantitative purityAbsolute structural confirmation
Isomer Resolution Excellent (Baseline separation)Moderate (Overlapping multiplets)
DKP Detection High sensitivity (< 0.05% LOD)Low sensitivity (~ 1.0% LOD)
Preparation Time High (Buffer prep, column equilibration)Low (Direct dissolution in DMSO-d6)
Destructive? YesNo (Sample can be recovered)

References

  • Synthesis of N-formyl-L-aspartyl-L-phenylalanine methyl ester - PrepChem.com. PrepChem.
  • 33605-76-4 | CAS数据库 - ChemicalBook. ChemicalBook.
  • US4831181A - Process for the preparation of aspartylphenylalanine methyl ester from N-formylaspartylphenylalanine methyl ester. Google Patents.
  • US5334746A - Process for producing α-L-aspartyl-L-phenylalanine methyl ester. Google Patents.
  • US4945172A - Preparation of N-formyl-L-aspartic anhydride. Google Patents.

Sources

Validation

Advanced Analytical Strategies for Determining the Enantiomeric Purity of For-Asp-Phe-OMe

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocols Executive Summary N-Formyl-L-aspartyl-L-phenylalanine methyl ester...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocols

Executive Summary

N-Formyl-L-aspartyl-L-phenylalanine methyl ester (For-Asp-Phe-OMe) is a critical protected dipeptide intermediate in the synthesis of the artificial sweetener aspartame[1]. Because stereoisomers containing D-aspartic acid or D-phenylalanine exhibit drastically different organoleptic properties (often bitter rather than sweet) and distinct metabolic profiles[2], rigorous determination of its enantiomeric purity is a mandatory quality control step.

Analyzing protected dipeptides presents unique chromatographic challenges. The presence of the N-formyl and methyl ester protecting groups alters the molecule's hydrogen-bonding capacity and steric bulk, rendering many traditional chiral separation methods ineffective. This guide objectively compares the two leading analytical strategies for determining the enantiomeric purity of For-Asp-Phe-OMe: Intact Analysis via Direct Chiral HPLC and Component Analysis via Marfey’s Reagent (FDAA) Derivatization .

Expertise & Experience: The Causality Behind Method Selection

A common pitfall in peptide stereochemical analysis is the blind application of Crown Ether Chiral Stationary Phases (CSPs). While crown ether columns are highly effective for unprotected aspartame due to the formation of stable inclusion complexes with the primary ammonium ion[3], this mechanism completely fails for For-Asp-Phe-OMe. The N-formyl group neutralizes the basicity of the aspartyl amine, preventing ionic complexation.

Therefore, scientists must choose between two distinct pathways:

  • Direct Chiral HPLC: Utilizing polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) which rely on hydrogen bonding, dipole-dipole interactions, and steric fit rather than ionic inclusion to resolve the intact protected dipeptide[4].

  • Indirect RP-HPLC: Hydrolyzing the peptide to its constituent amino acids, followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent, FDAA) to form diastereomers that can be resolved on standard reversed-phase C18 columns[5][6].

Workflow A For-Asp-Phe-OMe Sample (Protected Dipeptide) B Intact Analysis Required? (Avoid Hydrolysis) A->B C Direct Chiral HPLC (Amylose/Cellulose CSP) B->C Yes D Acid Hydrolysis (6M HCl, 110°C) B->D No E Marfey's Derivatization (FDAA + NaHCO3) D->E F RP-HPLC Analysis (C18 Column, UV 340nm) E->F

Figure 1: Decision matrix for selecting the appropriate enantiomeric purity workflow.

Method Comparison: Direct vs. Indirect Analysis

Both methods offer distinct advantages depending on the required Limit of Detection (LOD) and the availability of specialized columns.

Table 1: Performance & Utility Comparison
ParameterDirect Chiral HPLC (Amylose CSP)Indirect Derivatization (Marfey's / FDAA)
Target Analyte Intact For-Asp-Phe-OMeFree Asp and Phe (Post-hydrolysis)
Stationary Phase Amylose/Cellulose-derived CSPStandard C18 (Reversed-Phase)
Sample Preparation Minimal (Dilute & Shoot)Extensive (Hydrolysis + Derivatization)
Artifact Risk NoneModerate (Hydrolysis-induced racemization)
Sensitivity (LOD) ~0.1% - 0.5%< 0.05% (Highly sensitive UV absorption at 340 nm)
Primary Use Case Fast batch release, intact purity confirmationDeep stereochemical profiling, trace enantiomer analysis
Table 2: Typical Chromatographic Data for FDAA Derivatives (RP-HPLC)

FDAA reacts with the free amino group of the hydrolyzed amino acids, creating strongly UV-absorbing diastereomers[7].

Amino Acid DerivativeElution OrderTypical Retention Time (min)*Resolution ( Rs​ )
L-Aspartate-FDAA112.4> 2.5
D-Aspartate-FDAA214.1-
L-Phenylalanine-FDAA328.5> 3.0
D-Phenylalanine-FDAA434.2-

*Note: Retention times are representative based on a standard Water/Acetonitrile gradient with 0.1% TFA.

Trustworthiness: Building a Self-Validating System

The hidden danger of the indirect (Marfey's) method is hydrolysis-induced racemization . The harsh acidic conditions (6M HCl, 110°C) required to cleave the peptide bond and remove the formyl group can protonate the carbonyl oxygen, facilitating enolization at the α -carbon and artificially generating D-amino acids.

To ensure absolute trustworthiness, the protocol must be a self-validating system . We achieve this by running a parallel hydrolysis in deuterium chloride and deuterium oxide (DCl/D 2​ O). If the D-enantiomer detected is a true impurity from the synthesis, its mass remains unchanged. If it is an artifact generated during hydrolysis, the enolization process will incorporate a deuterium atom from the solvent, shifting its mass by +1 Da, which is easily confirmed via LC-MS.

Validation A Sample Aliquot B Hydrolysis in 6M HCl A->B C Hydrolysis in 6M DCl/D2O (Deuterium Isotope Control) A->C D Derivatize with FDAA B->D E Derivatize with FDAA C->E F LC-UV Analysis (Quantify D-Isomers) D->F G LC-MS Analysis (Check for Mass Shift) E->G H Result: True Enantiomeric Impurity (No +1 Da Shift) G->H I Result: Hydrolysis-Induced Racemization (+1 Da Shift Observed) G->I

Figure 2: Self-validating deuterium isotope workflow to control for hydrolysis-induced racemization.

Experimental Methodologies

Protocol 1: Intact Analysis via Direct Chiral HPLC

Objective: Non-destructive determination of the four stereoisomers (L,L; D,L; L,D; D,D) of For-Asp-Phe-OMe.

  • Mobile Phase Preparation: Prepare a mixture of Hexane and Isopropanol (80:20 v/v). Add 0.1% Trifluoroacetic acid (TFA) to suppress the ionization of the free carboxylic acid on the aspartyl residue, ensuring sharp peak shapes.

  • Sample Preparation: Dissolve 1.0 mg of For-Asp-Phe-OMe in 1.0 mL of the mobile phase. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak IC), 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm.

  • System Suitability: Inject a synthetic racemic mixture of the four stereoisomers to confirm baseline resolution ( Rs​ > 1.5) prior to analyzing the unknown sample.

Protocol 2: Self-Validating Indirect Analysis via Marfey's Reagent (FDAA)

Objective: High-sensitivity trace analysis of D-Asp and D-Phe using pre-column derivatization[5].

  • Acid Hydrolysis:

    • Place 1.0 mg of For-Asp-Phe-OMe into a heavy-walled glass ampoule.

    • Add 1.0 mL of 6M HCl (For the validation control, use 6M DCl in D 2​ O).

    • Seal the ampoule under vacuum and heat at 110°C for 24 hours.

  • Evaporation: Transfer the hydrolysate to a microcentrifuge tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C to remove all residual HCl.

  • Derivatization Reaction:

    • Reconstitute the dried amino acids in 100 µL of LC-MS grade water.

    • Add 20 µL of 1M NaHCO 3​ to adjust the pH to ~8.0 (optimal for nucleophilic aromatic substitution).

    • Add 50 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate the mixture in a thermomixer at 40°C for 1 hour in the dark.

  • Quenching: Stop the reaction by adding 20 µL of 1M HCl. The solution will turn from bright yellow to a slightly paler yellow, indicating stabilization of the derivatives. Dilute the mixture with 810 µL of Mobile Phase A.

  • Chromatographic Conditions:

    • Column: Standard C18 Reversed-Phase, 150 x 4.6 mm, 3 µm.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 10% B to 50% B over 45 minutes.

    • Detection: UV at 340 nm (FDAA derivatives strongly absorb here, avoiding interference from native UV-active impurities)[6].

References

  • The stereochemical resolution of the enantiomers of aspartame on an immobilized alpha-chymotrypsin HPLC chiral st
  • Direct stereochemical resolution of aspartame stereoisomers and their degradation products by high-performance liquid chromatography on a chiral crown ether based st
  • Marfey's reagent for chiral amino acid analysis: a review. PubMed (nih.gov).
  • Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. PubMed (nih.gov).
  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PubMed Central (nih.gov).
  • FOR-ASP-PHE-OME synthesis. ChemicalBook.
  • Aspartame. Wikipedia.
  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: Personal Protective Equipment for For-Asp-Phe-OMe (Aspartame)

This guide provides an in-depth operational plan for the safe handling of N-L-α-Aspartyl-L-phenylalanine 1-methyl ester, commonly known as For-Asp-Phe-OMe or Aspartame. As a widely used dipeptide methyl ester in research...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational plan for the safe handling of N-L-α-Aspartyl-L-phenylalanine 1-methyl ester, commonly known as For-Asp-Phe-OMe or Aspartame. As a widely used dipeptide methyl ester in research and development, its physical form—a fine, white, odorless powder—necessitates stringent protocols to mitigate risks associated with particulate handling.[1][2] This document moves beyond a simple checklist, providing the causal logic behind each safety recommendation to empower researchers with a framework for proactive risk management.

Core Hazard Profile & Risk Assessment

Understanding the "why" behind a safety protocol is the cornerstone of its effective implementation. The primary hazards associated with For-Asp-Phe-OMe in a laboratory setting are not from high chemical reactivity but from its physical state as a powder.

  • Inhalation: The most significant route of exposure. Fine dust can easily become airborne during weighing, transferring, or mixing. Inhaling the powder may cause respiratory tract irritation.[3][4]

  • Ocular (Eye) Exposure: Direct contact with airborne particles can lead to mechanical irritation.[1][3][4] In the event of contact, immediate and thorough flushing of the eyes for at least 15 minutes is critical.[1]

  • Dermal (Skin) Exposure: While less hazardous than inhalation, prolonged contact may cause skin irritation.[1][3][4]

  • Physical Hazard: Like many organic solids, fine dust dispersed in the air in sufficient concentrations presents a potential dust explosion hazard if an ignition source is present.[5]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, essential barrier between a researcher and a potential hazard. It should always be used in conjunction with primary control measures that are engineered into the laboratory environment itself.

  • Engineering Controls: These are the most effective controls. For-Asp-Phe-OMe powder should be handled within a chemical fume hood, a powder containment hood, or a glove box, especially during procedures that generate dust, such as weighing.[1][6] Local exhaust ventilation is crucial to keep airborne contaminant levels to a minimum.[3][5]

  • Administrative Controls: These include robust Standard Operating Procedures (SOPs), clear labeling, and comprehensive training for all personnel handling the substance. All work areas should have designated zones for handling powdered chemicals.

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure.

  • Eye and Face Protection:

    • Standard Use: For all procedures involving For-Asp-Phe-OMe, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

    • High-Risk Tasks: When there is a significant risk of splashing (e.g., during large-scale dissolution) or extensive dust generation, chemical splash goggles should be worn.[1][5]

  • Hand Protection:

    • Causality: Nitrile gloves provide an effective barrier against incidental skin contact with the fine powder. They prevent contamination of the experiment and protect the user.

    • Protocol: Always inspect gloves for tears or defects before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after the task is complete.[3][4]

  • Body Protection:

    • A standard, buttoned lab coat is mandatory for all routine handling to protect against surface contamination.[1][5] For cleaning up a large spill, a full protective suit may be necessary to prevent widespread contamination of personal clothing.[1][3]

  • Respiratory Protection:

    • Causality: This is the most critical piece of PPE for this substance. Standard surgical masks do not provide adequate protection against fine chemical dust. A respirator is required to filter out airborne particulates that can be inhaled.

    • Protocol: A NIOSH-approved air-purifying respirator equipped with a particulate filter (e.g., N95, P95, or P100) is mandatory for any operation where dust may be generated.[1][3][5] This includes weighing, scooping, and adding the powder to a solvent. All users must be properly fit-tested and trained on the use, maintenance, and limitations of their specific respirator. For large spills, a self-contained breathing apparatus (SCBA) should be used.[1][5]

Table 1: PPE Selection Matrix for For-Asp-Phe-OMe
Task / OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing & Aliquoting Powder Safety GogglesNitrile GlovesLab CoatMandatory: NIOSH-approved Particulate Respirator
Solution Preparation (Adding powder to solvent) Safety GogglesNitrile GlovesLab CoatMandatory: NIOSH-approved Particulate Respirator
Handling Prepared Solutions Safety GlassesNitrile GlovesLab CoatNot Required
Small Spill Cleanup (<10g) Safety GogglesNitrile GlovesLab CoatMandatory: NIOSH-approved Particulate Respirator
Large Spill Cleanup (>10g) Splash GogglesNitrile GlovesFull SuitMandatory: Self-Contained Breathing Apparatus (SCBA)

Procedural Guidance: Weighing and Solubilizing For-Asp-Phe-OMe

This workflow integrates safety protocols into a standard laboratory procedure, ensuring a self-validating system of operation.

  • Preparation & Pre-Donning:

    • Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.

    • Assemble all necessary equipment (spatula, weigh paper/boat, vortexer, solvent, container for the final solution).

    • Lay down a disposable absorbent bench liner within the work area.

  • Donning PPE:

    • Don a lab coat, followed by safety goggles and a properly fitted NIOSH-approved respirator.

    • Finally, don nitrile gloves, ensuring the cuffs overlap with the sleeves of the lab coat.

  • Execution (Inside Ventilated Enclosure):

    • Carefully open the For-Asp-Phe-OMe container. Avoid creating puffs of air.

    • Using a clean spatula, gently transfer the desired amount of powder onto the weigh paper on the analytical balance. Minimize the drop height to prevent dust formation.[5]

    • Once the desired weight is achieved, securely close the primary container.

    • Carefully transfer the weighed powder into the vessel containing the solvent.

    • Cap the vessel and mix via vortexing or stirring until the solid is fully dissolved.

  • Decontamination & Doffing:

    • Wipe down the spatula, the work surface within the hood, and any external surfaces of containers with a damp cloth.

    • Carefully fold the used weigh paper and the bench liner inward and place them in a sealed bag for solid chemical waste.

    • To doff PPE, first remove gloves, then the lab coat, followed by eye protection and the respirator (outside the immediate work area).

    • Wash hands thoroughly with soap and water.

Visualization: Safe Handling & PPE Workflow

The following diagram illustrates the decision-making process for safely handling For-Asp-Phe-OMe, from initial assessment to final disposal.

G cluster_prep 1. Planning & Assessment cluster_controls 2. Implement Controls cluster_exec 3. Execution cluster_post 4. Post-Procedure start Assess Task (e.g., Weighing, Dissolving) hazards Identify Hazards - Inhalation of Dust - Eye/Skin Contact - Spill Potential start->hazards eng_controls Use Engineering Controls (Fume Hood / Ventilated Enclosure) hazards->eng_controls ppe_select Select & Don Task-Appropriate PPE (Respirator, Goggles, Gloves, Coat) eng_controls->ppe_select perform_task Perform Task Following SOP (Minimize Dust Generation) ppe_select->perform_task decon Decontaminate Surfaces & Equipment perform_task->decon doff Doff PPE Correctly decon->doff dispose Dispose of Waste (Contaminated PPE, excess chemical) doff->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Logical workflow for handling For-Asp-Phe-OMe.

Emergency Protocols: Spill and Exposure

  • Small Spill (<10g):

    • Ensure proper PPE is worn, including a respirator.

    • Gently sweep or use appropriate tools to put the spilled solid into a labeled, sealed container for waste disposal.[1][5] Avoid raising dust.[2]

    • Clean the spill area by spreading water on the contaminated surface and dispose of cleaning materials as chemical waste.[1][5]

  • Large Spill (>10g):

    • Evacuate the immediate area and alert personnel.

    • Don extensive PPE, including splash goggles, a full suit, boots, gloves, and an SCBA.[1][3][5]

    • Use a shovel or appropriate tools to place the material into a convenient, labeled waste disposal container.[1]

    • Follow up with a wet decontamination of the area.

  • First Aid Measures:

    • Inhalation: If inhaled, remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][5]

    • Skin Contact: Immediately wash the affected skin with plenty of non-abrasive soap and water.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation occurs.[1]

    • Ingestion: Do NOT induce vomiting. If large quantities are swallowed, call a physician immediately.[1]

Disposal Plan

All waste, including contaminated PPE, empty containers, and excess For-Asp-Phe-OMe, must be treated as chemical waste.

  • Contaminated Solids: Place used weigh boats, gloves, and cleaning materials into a clearly labeled, sealed container for solid chemical waste.

  • Chemical Disposal: Waste must be disposed of in strict accordance with all federal, state, and local environmental regulations.[3][5][7] Consult with your institution's Environmental Health & Safety (EHS) department for specific guidelines. Some protocols may involve contracting a licensed professional waste disposal service, which may dissolve the material in a combustible solvent for incineration.[2]

References

  • Title: MATERIAL SAFETY DATA SHEET NAME OF PRODUCT: Aspartame - MSDS DATE Source: NSF International URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET ASPARTAME Source: ScienceLab.com URL: [Link]

  • Title: Safety Data Sheet - Fmoc-Asp-OMe Source: AAPPTec, LLC URL: [Link]

  • Title: Material Safety Data Sheet - Aspartame Source: Changzhou Guanghui Food Ingredients Co., Ltd. URL: [Link]

  • Title: Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: ASPARTAME Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: 101302 - Aspartame, NF, Ph. Eur., FCC - Safety Data Sheet Source: DC Fine Chemicals URL: [Link]

  • Title: Process for the preparation of α-L-aspartyl-L-phenylalanine alkyl esters Source: Google Patents URL
  • Title: Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride Source: Google Patents URL
  • Title: Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride Source: Google Patents URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.